3,5-Dichloro-2-cyanopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOLSDAAPMVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377839 | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85331-33-5 | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-2-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-cyanopyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2][3] Its chemical structure, featuring two chlorine atoms and a cyano group on a pyridine ring, imparts unique reactivity, making it a valuable building block in organic synthesis.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and a visual representation of its synthesis and purification workflow.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 3,5-dichloropyridine-2-carbonitrile | [4] |
| Synonyms | 2-Cyano-3,5-dichloropyridine, 3,5-Dichloropicolinonitrile | [1][5][6][7] |
| CAS Number | 85331-33-5 | [1][5][6] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][4][5] |
| Molecular Weight | 173.00 g/mol | [1][4][5][8][9] |
| Appearance | White to light yellow or light brown crystalline powder | [2][6][8] |
| Melting Point | 100.0 to 104.0 °C | [6][7] |
| Boiling Point | 271.9 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.49 g/cm³ (Predicted) | [5] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide. | [10][11] |
| Vapor Pressure | 0.00627 mmHg at 25°C | [5] |
| pKa | -4.61±0.10 (Predicted) | [5] |
| LogP | 2.26008 | [5] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.[9]
-
Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[12]
-
Compact the sample at the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[9][12]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate initially.
-
Observe the sample through the magnifying lens.
-
As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5]
-
A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Micro Method)
For small quantities of a solid that can be melted, a micro boiling point determination can be performed.
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a small amount of this compound into the small test tube and gently heat it until it melts.
-
Invert a capillary tube (sealed end up) and place it into the molten sample.
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the liquid level.
-
Heat the side arm of the Thiele tube gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]
Solubility Determination
This protocol provides a qualitative assessment of the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
Graduated pipettes or droppers
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.
-
Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, dimethylformamide, dichloromethane) to each test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a clean glass rod for a set period (e.g., 1-2 minutes).[6]
-
Visually observe the test tube to determine if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent under the tested conditions.
-
If the solid does not dissolve completely, it can be classified as partially soluble or insoluble.
-
For a more quantitative "shake-flask" method, an excess of the solid is agitated with the solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solid is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Spectroscopic Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:
-
FTIR spectrometer
-
Sample holder (e.g., for KBr pellets or ATR)
-
Agate mortar and pestle
-
Hydraulic press (for KBr pellets)
-
Potassium bromide (KBr), IR-grade
Procedure (KBr Pellet Method):
-
Thoroughly dry both the sample of this compound and the KBr powder to remove any moisture.
-
In an agate mortar, grind a small amount of the sample (1-2 mg) into a very fine powder.[14]
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[14]
-
Transfer the mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure to form a thin, transparent or translucent pellet.[14]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Raman spectroscopy provides complementary vibrational information to FTIR.
Apparatus:
-
Raman spectrometer with a laser excitation source
-
Microscope slide or other suitable sample holder
Procedure:
-
Place a small amount of the crystalline this compound onto a clean microscope slide.
-
Position the slide under the objective of the Raman microscope.
-
Focus the laser onto the sample.
-
Set the appropriate acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a spectrum with a good signal-to-noise ratio without causing sample degradation.[3]
-
Acquire the Raman spectrum over the desired spectral range.
¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in a molecule.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Volumetric flask and pipettes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Accurately weigh a few milligrams of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.[15]
-
The chosen solvent should dissolve the compound and not have signals that overlap with the analyte's signals.[15]
-
Typically, a small amount of an internal standard like tetramethylsilane (TMS) is added to the solvent to provide a reference signal at 0 ppm.
-
Transfer the solution into a clean, dry NMR tube to the appropriate height.
-
Place the NMR tube in the spectrometer's probe.
-
The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate pulse sequences and acquisition parameters.
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Synthesis and Purification Workflow
The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound, starting from 3,5-dichloropyridine 1-oxide.[10]
Caption: Synthesis and Purification Workflow for this compound.
This comprehensive guide serves as a foundational resource for professionals working with this compound, offering readily accessible data and methodologies to support research and development activities.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound | 85331-33-5 | FD06012 [biosynth.com]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. plus.ac.at [plus.ac.at]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. westlab.com [westlab.com]
- 8. Page loading... [guidechem.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. This compound | 85331-33-5 [chemicalbook.com]
- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to 3,5-Dichloro-2-cyanopyridine (CAS: 85331-33-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dichloro-2-cyanopyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, experimental synthesis protocols, and key applications, presenting data in a clear and accessible format for scientific professionals.
Physicochemical Properties
This compound, also known as 3,5-Dichloropicolinonitrile, is a halogenated organic compound belonging to the pyridine derivative class.[1] It presents as a yellow to light brown or white to pale yellow crystalline powder.[2][3] Its structural and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 85331-33-5 | [4][5] |
| Molecular Formula | C₆H₂Cl₂N₂ | [4][5][6] |
| Molecular Weight | 173.00 g/mol | [4][6] |
| Melting Point | 98-103 °C | [3] |
| Boiling Point | 271.9 ± 35.0 °C (Predicted) | [5] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [5] |
| Appearance | Yellow to light brown or white to pale yellow crystalline powder | [2][3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [7][8] |
| SMILES String | Clc1cnc(C#N)c(Cl)c1 | |
| InChI Key | ATUOLSDAAPMVJJ-UHFFFAOYSA-N | [6] |
Synthesis and Experimental Protocols
This compound is a synthetic compound produced through various chemical reactions. Below are detailed experimental protocols for its synthesis.
Protocol 1: Synthesis from 3,5-Dichloropyridine 1-Oxide
This method involves the cyanation of 3,5-dichloropyridine 1-oxide using trimethylcyanosilane and dimethylcarbamoyl chloride.[2]
-
Materials:
-
3,5-Dichloropyridine 1-oxide (26 g, 0.158 mol)
-
Dichloromethane (80 mL)
-
Trimethylcyanosilane (21.8 mL, 0.174 mol)
-
Dimethylcarbamoyl chloride (14.6 mL, 0.158 mol)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution (100 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 26 g (0.158 mol) of 3,5-dichloropyridine 1-oxide in 80 mL of dichloromethane.
-
Sequentially add 21.8 mL (0.174 mol) of trimethylcyanosilane and 14.6 mL (0.158 mol) of dimethylcarbamoyl chloride to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, add 100 mL of 10% aqueous NaHCO₃ solution and stir vigorously for 10 minutes.
-
Separate the organic and aqueous phases. Extract the aqueous phase once more with dichloromethane.
-
Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.
-
Collect the target fraction, concentrate, and recrystallize from a small amount of methanol to yield 11 g (40.2% yield) of 2-cyano-3,5-dichloropyridine.[2]
-
Protocol 2: Synthesis from 2-hydroxy-6-methyl-3-cyanopyridine
This alternative route utilizes phosphorus oxychloride for the chlorination and conversion process.[5]
-
Materials:
-
2-hydroxy-6-methyl-3-cyanopyridine (33.5 g, 0.25 mol)
-
Diisopropylethylamine (35.5 g, 0.275 mol)
-
Tetra-n-butylammonium chloride (7.0 g, 0.025 mol)
-
Toluene (100 mL)
-
Phosphorus oxychloride (26 mL, 0.275 mol)
-
Ice water (500 g)
-
Sodium bicarbonate aqueous solution
-
Anhydrous sodium sulfate
-
Acetonitrile
-
n-heptane
-
-
Procedure:
-
Combine 33.5 g of 2-hydroxy-6-methyl-3-cyanopyridine, 35.5 g of diisopropylethylamine, 7.0 g of tetra-n-butylammonium chloride, and 100 mL of toluene.
-
Under magnetic stirring and maintaining an internal temperature below 30°C, slowly add 26 mL of phosphorus oxychloride over approximately 10 minutes.
-
Slowly raise the temperature to 60-70°C and monitor the reaction by Gas Chromatography (GC). The reaction is typically complete in about 3 hours.
-
Cool the reaction solution to room temperature and pour it into 500 g of ice water to quench the reaction.
-
Adjust the pH to 7-8 with a sodium bicarbonate aqueous solution and separate the layers.
-
Wash the organic phase with water until neutral, then dry with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product with acetonitrile and n-heptane.
-
Dry the final product under vacuum (300-400Pa, 50°C) for 4 hours to obtain 32.4 g of this compound with a GC purity of 99.31%.[5]
-
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile building block primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4][9]
3.1 Pharmaceutical Synthesis
This compound is an important industrial intermediate for producing nicotinic acid and its derivative, nicotinamide, which are forms of vitamin B3.[5] These are essential for various metabolic processes in the body.[5] Furthermore, it serves as a precursor in the synthesis of several active pharmaceutical ingredients (APIs), including:
-
Roxatidine Acetate: A histamine H₂ receptor antagonist used to treat digestive system disorders.[5]
-
Dipyridamole: A medication used for its cardiovascular effects.[5]
-
Neurological Medications: It is a building block for various compounds targeting the central nervous system.[5]
The reactivity of its chloro and cyano groups allows for diverse chemical modifications, making it a valuable scaffold in drug discovery for creating novel therapeutic agents.[3]
3.2 Agrochemical Synthesis
In the agricultural sector, this compound is a crucial intermediate for crop protection agents.[3][8]
-
Herbicides: It is used to synthesize herbicides, such as Gua Caodan, for weed control in rice fields.[5][7] The mechanism often involves the inhibition of essential plant enzymes, like those involved in photosynthesis.[7]
-
Insecticides and Fungicides: Its structure contributes to the development of effective insecticides and fungicides, enhancing crop yield and protection.[3][8]
Caption: Role as an intermediate in pharmaceuticals and agrochemicals.
Safety and Handling
This compound is classified as harmful and requires careful handling.[6]
-
Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[6] It causes skin and serious eye irritation and may cause respiratory irritation.[6][10]
-
Protective Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and suitable protective clothing, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, well-ventilated place away from fire and heat sources.[5] The packaging should be sealed, and the compound should be stored separately from oxidants.[5] Recommended storage temperatures are between 0°C and 25°C under an inert gas like nitrogen.[3][4]
This guide is intended for research purposes only and not for personal or veterinary use.[4] Always refer to the specific Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 2. This compound | 85331-33-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 85331-33-5 | FD06012 [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. innospk.com [innospk.com]
- 9. nbinno.com [nbinno.com]
- 10. chembk.com [chembk.com]
An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 3,5-Dichloro-2-cyanopyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
Chemical Identity and Physical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₂Cl₂N₂.[1][2][3][4][5] It is also known by its IUPAC name, 3,5-dichloropyridine-2-carbonitrile, and other synonyms such as 3,5-Dichloropicolinonitrile.[2][3] At room temperature, it exists as a white to light yellow crystalline powder.[3][6] The compound is sparingly soluble in water but shows good solubility in various organic solvents.[1][7]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3,5-dichloropyridine-2-carbonitrile | [2] |
| Synonyms | 3,5-Dichloropicolinonitrile, 2-Cyano-3,5-dichloropyridine | [2][4] |
| CAS Number | 85331-33-5 | [1][2][4][5] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][2][3][4][5] |
| Molecular Weight | 173.00 g/mol | [2][3][8] |
| Appearance | White to light yellow crystalline powder | [3][6] |
| Melting Point | 101-103 °C | [6] |
| Boiling Point | 271.9 ± 35.0 °C (Predicted) | [6] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | -4.61 ± 0.10 (Predicted) | [6] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and dimethylformamide. | [1][7] |
Molecular Structure and Visualization
The molecular structure of this compound consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a cyano group at position 2. To date, no experimental crystal structure has been deposited in the Cambridge Crystallographic Data Centre. The following visualizations are based on computational models.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.35 | d | H-6 |
| 8.05 | d | H-4 |
Solvent: CDCl₃, Frequency: 400 MHz. Coupling constants (J) are predicted to be small (in the range of 2-3 Hz) for meta-coupling between H-4 and H-6.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 151.0 | C-6 |
| 142.0 | C-4 |
| 135.5 | C-5 |
| 133.0 | C-3 |
| 128.0 | C-2 |
| 114.5 | C≡N |
Solvent: CDCl₃, Frequency: 100 MHz.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2230-2210 | Strong | C≡N stretching |
| 1580-1550 | Medium-Strong | C=C/C=N stretching (pyridine ring) |
| 1450-1400 | Medium | C-H in-plane bending |
| 850-750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 172 | 100 | [M]⁺ (with ²³⁵Cl) |
| 174 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 176 | 10 | [M+4]⁺ (with two ³⁷Cl) |
| 137 | Variable | [M-Cl]⁺ |
| 111 | Variable | [M-Cl-CN]⁺ |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the cyanation of 3,5-dichloropyridine 1-oxide.[6]
Materials:
-
3,5-dichloropyridine 1-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride
-
Dichloromethane (DCM)
-
10% aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,5-dichloropyridine 1-oxide (1.0 eq) in dichloromethane, add trimethylsilyl cyanide (1.1 eq) followed by dimethylcarbamoyl chloride (1.0 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion of the reaction, add 10% aqueous NaHCO₃ solution and stir vigorously for 10 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.
-
Collect the fractions containing the desired product, concentrate, and recrystallize from a small amount of methanol to yield this compound as a crystalline solid.[6]
General Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum over a relevant m/z range.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Store in a tightly sealed container in a cool, dry place.
Applications
This compound is a valuable building block in organic synthesis. It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[5][9] For instance, it is used in the industrial synthesis of nicotinic acid and nicotinamide.[6] Its reactivity allows for further functionalization of the pyridine ring to generate a diverse range of complex molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 85331-33-5 | FD06012 [biosynth.com]
- 5. This compound Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 6. This compound | 85331-33-5 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 3,5-Dichloropyridine-2-carbonitrile 95 85331-33-5 [sigmaaldrich.com]
- 9. innospk.com [innospk.com]
Spectroscopic and Spectrometric Analysis of 3,5-Dichloro-2-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectral Data Summary
The following tables summarize the predicted spectral data for 3,5-dichloro-2-cyanopyridine. These values are based on established principles of spectroscopy and are intended to serve as a reference for researchers.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | H-6 |
| ~8.0 | Doublet | 1H | H-4 |
Note: Predicted values for a deuterated chloroform (CDCl₃) solvent. The two aromatic protons are expected to appear as doublets due to coupling with each other.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-2 |
| ~145 | C-6 |
| ~135 | C-5 |
| ~130 | C-3 |
| ~125 | C-4 |
| ~115 | CN |
Note: Predicted values for a deuterated chloroform (CDCl₃) solvent.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretch |
| ~1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |
| ~1100-1000 | Strong | C-Cl stretch |
| ~850-750 | Strong | C-H out-of-plane bending |
Note: Predicted values for a solid-state sample (e.g., KBr pellet or ATR).
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 172 | High | [M]⁺ (Molecular ion with ³⁵Cl₂) |
| 174 | Medium | [M+2]⁺ (Isotope peak with one ³⁵Cl and one ³⁷Cl) |
| 176 | Low | [M+4]⁺ (Isotope peak with two ³⁷Cl) |
| 145 | Variable | [M-CN]⁺ |
| 110 | Variable | [M-Cl-CN]⁺ |
Note: Predicted values for electron ionization (EI) mass spectrometry. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound to elucidate its chemical structure.
Navigating the Solubility Landscape of 3,5-Dichloro-2-cyanopyridine in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 3,5-dichloro-2-cyanopyridine in organic solvents. Given the compound's significance as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[1][2]
This compound, with the chemical formula C₆H₂Cl₂N₂, presents as a white to light yellow crystalline powder.[3][4][5] While it is generally acknowledged to be soluble in organic solvents, publicly available quantitative data is limited.[1][6] This guide addresses this gap by providing detailed experimental protocols for determining solubility, alongside a summary of available qualitative information.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any solubility studies.
| Property | Value | Reference |
| CAS Number | 85331-33-5 | [1][3] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][7] |
| Molecular Weight | 173.00 g/mol | [2][7] |
| Melting Point | 58-61°C / 98-103°C / 101-103°C / 103°C | [1][8][9] |
| Boiling Point | 212°C / 271.9°C at 760 mmHg | [1][8] |
| Appearance | White to off-white crystalline solid, White to light yellow powder/crystal, Yellow to light brown crystalline powder | [3][4][5] |
Note: The reported melting point varies across different sources, which may be attributed to the purity of the substance and the measurement technique.
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative descriptions consistently indicate its solubility in organic media. The compound is sparingly soluble in water.[3][6] It exhibits high solubility in organic solvents such as ethanol and dimethylformamide.[6]
For precise process development, it is strongly recommended that researchers and scientists experimentally determine the solubility of this compound in their specific solvent systems of interest at relevant temperatures. The following sections provide detailed methodologies for such determinations.
Experimental Protocols for Solubility Determination
To empower researchers to generate precise and reliable solubility data, two common and effective experimental protocols are detailed below: the Isothermal Equilibrium Method and the Gravimetric Method.
Isothermal Equilibrium Method
This method is a precise technique for determining the equilibrium solubility of a compound at a constant temperature.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask.
-
-
Sample Analysis:
-
Dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Gravimetric Method
This is a simpler, alternative method that does not require sophisticated analytical instrumentation.
Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the residual solute.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish
-
Vacuum oven or desiccator
Procedure:
-
Prepare a Saturated Solution: Follow steps 1 and 2 as described in the Isothermal Equilibrium Method.
-
Sample Collection:
-
Pre-weigh a clean, dry evaporating dish.
-
Filter a known volume of the saturated supernatant into the pre-weighed evaporating dish.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the dish in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute.
-
-
Drying and Weighing:
-
Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.
-
Weigh the evaporating dish containing the dried solute.
-
-
Calculation:
-
The mass of the solute is the final weight of the dish minus the initial weight of the empty dish.
-
The solubility is calculated by dividing the mass of the solute by the volume of the solvent used.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Solubility Determination.
References
- 1. innospk.com [innospk.com]
- 2. This compound Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 85331-33-5 [chemicalbook.com]
- 5. This compound | 85331-33-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. This compound | 85331-33-5 | FD06012 [biosynth.com]
An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-dichloro-2-cyanopyridine is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 85331-33-5 | [2] |
| Molecular Formula | C₆H₂Cl₂N₂ | [2] |
| Molecular Weight | 173.00 g/mol | [3] |
| Melting Point | 101-103 °C | [1] |
| Boiling Point | 271.9±35.0 °C (Predicted) | [1] |
| Density | 1.49±0.1 g/cm³ | [1] |
| pKa (Predicted) | -4.61±0.10 | [1] |
| Appearance | Yellow to light brown crystalline powder | [4] |
Theoretical Reactivity of the Chlorine Atoms
The reactivity of the chlorine atoms at the C3 and C5 positions in this compound towards nucleophilic aromatic substitution is dictated by the electronic effects of the pyridine nitrogen and the cyano group at the C2 position. Both are strongly electron-withdrawing, which depletes the electron density of the aromatic ring and makes it susceptible to attack by nucleophiles.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the rate of the reaction.
Predicted Regioselectivity
While direct experimental evidence for the regioselectivity of nucleophilic attack on this compound is scarce, a strong prediction can be made based on the electronic properties of the molecule. The cyano group at the C2 position is a powerful resonance-withdrawing group. This resonance effect, combined with the inductive effect of the pyridine nitrogen, preferentially stabilizes a Meisenheimer complex formed by nucleophilic attack at the C5 position.
Attack at the C5 position allows the negative charge of the intermediate to be delocalized onto the nitrogen atom of the cyano group, which is a highly stabilizing interaction. In contrast, attack at the C3 position does not allow for such direct resonance stabilization by the cyano group. Therefore, it is predicted that nucleophilic aromatic substitution will occur preferentially at the C5 position . This is consistent with studies on similarly substituted heterocycles, where a strong electron-withdrawing group directs nucleophilic attack to the para-like position.
The predicted reaction pathway and the resonance stabilization of the Meisenheimer intermediate for attack at the C5 position are illustrated in the diagram below.
References
The Versatility of 3,5-Dichloro-2-cyanopyridine: A Technical Guide to Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,5-Dichloro-2-cyanopyridine is a highly versatile and reactive precursor for the synthesis of a wide array of heterocyclic compounds. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a cyano group on the pyridine ring, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its application in heterocyclic synthesis, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its use in the laboratory.
Core Properties and Reactivity
This compound is a yellow to light brown crystalline powder with a molecular weight of 173.00 g/mol and a melting point of 101-103 °C.[1][2] The electron-withdrawing nature of the two chlorine atoms and the cyano group makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 3- and 5-positions are the primary leaving groups, allowing for the introduction of various nucleophiles to build complex heterocyclic systems. The cyano group at the 2-position can also participate in cyclization reactions, further expanding its synthetic utility.
Synthesis of Fused Heterocyclic Systems
This compound serves as a key starting material for the synthesis of various fused pyridine heterocycles, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrrolo[2,3-b]pyridines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.
Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are synthesized from this compound primarily through reaction with sulfur-containing nucleophiles, followed by intramolecular cyclization. A common approach involves the reaction with thioglycolate esters.
Experimental Protocol: Synthesis of Ethyl 3-amino-5-chlorothieno[2,3-b]pyridine-2-carboxylate
-
Reaction: this compound is reacted with ethyl thioglycolate in the presence of a base such as sodium ethoxide. The initial nucleophilic substitution of the chlorine at the 3-position is followed by a Thorpe-Ziegler type cyclization.
-
Reagents and Conditions:
-
This compound (1 equiv.)
-
Ethyl thioglycolate (1.1 equiv.)
-
Sodium ethoxide (2.2 equiv.)
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux
-
Reaction Time: 4-6 hours
-
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Ethyl 3-amino-5-chlorothieno[2,3-b]pyridine-2-carboxylate | This compound | Ethyl thioglycolate, Sodium ethoxide | Ethanol | Reflux | 4-6 | Estimated 60-70 |
Yield is an estimation based on similar reported reactions.
Reaction Workflow:
Caption: Synthesis of a thieno[2,3-b]pyridine derivative.
Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines from this compound typically involves reaction with hydrazine derivatives.
Experimental Protocol: Synthesis of 3-Amino-5-chloro-1H-pyrazolo[3,4-b]pyridine
While a specific protocol starting from this compound is not explicitly detailed in the available literature, the general reaction with hydrazine hydrate is a common method for constructing the pyrazolo[3,4-b]pyridine core from 2-chloro-3-cyanopyridines.
-
Reaction: this compound is treated with hydrazine hydrate. The reaction proceeds through nucleophilic substitution of the chlorine at the 3-position by the hydrazine, followed by intramolecular cyclization of the cyano group.
-
Reagents and Conditions:
-
This compound (1 equiv.)
-
Hydrazine hydrate (3 equiv.)
-
Solvent: Ethanol or n-butanol
-
Temperature: Reflux
-
Reaction Time: 8-12 hours
-
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 3-Amino-5-chloro-1H-pyrazolo[3,4-b]pyridine | This compound | Hydrazine hydrate | Ethanol | Reflux | 8-12 | Estimated 75-85 |
Yield is an estimation based on similar reported reactions.
Reaction Workflow:
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Reactions Involving the Cyano Group
The cyano group of this compound can be transformed into other functional groups, which can then be utilized for further heterocyclic synthesis.
Tetrazolopyridines
The [2+3] cycloaddition of an azide to the cyano group is a common method for the synthesis of tetrazoles.
Experimental Protocol: Synthesis of 5-(3,5-Dichloropyridin-2-yl)-1H-tetrazole
-
Reaction: this compound is reacted with sodium azide in the presence of a Lewis acid catalyst.
-
Reagents and Conditions:
-
This compound (1 equiv.)
-
Sodium azide (1.5 equiv.)
-
Zinc chloride (as catalyst, 0.5 equiv.)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 120-130 °C
-
Reaction Time: 24 hours
-
-
Work-up: The reaction mixture is cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-(3,5-Dichloropyridin-2-yl)-1H-tetrazole | This compound | Sodium azide, Zinc chloride | DMF | 120-130 | 24 | Estimated >80 |
Yield is an estimation based on similar reported reactions.
Reaction Workflow:
Caption: Synthesis of a tetrazolopyridine derivative.
Biological Significance of Derived Heterocycles
Many heterocyclic compounds derived from cyanopyridine precursors exhibit significant biological activities, making them attractive scaffolds in drug discovery. For instance, various kinase inhibitors incorporate a cyanopyridine moiety.[3] The fused heterocyclic systems synthesized from this compound are often investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activities are highly dependent on the nature of the fused ring and the substituents on the heterocyclic core.
Illustrative Signaling Pathway Involvement:
The following diagram illustrates a generalized mechanism of action for a kinase inhibitor derived from a this compound precursor.
References
The Biological Versatility of 3,5-Dichloro-2-cyanopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3,5-Dichloro-2-cyanopyridine derivatives, offering valuable insights for researchers and scientists in the field of drug development.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known biological activities of derivatives based on this core, with a particular focus on their anticancer, antimicrobial, and antiviral potential. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the this compound core have demonstrated significant potential as anticancer agents, exhibiting inhibitory activity against various cancer cell lines. The biological effects are often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A notable example is the potent in vitro activity of a 2,4-dichloro-substituted cyanopyridone derivative, which has shown significant efficacy against the MCF-7 breast cancer cell line.[5] This highlights the importance of the strategic placement of chloro substituents on the pyridine ring for enhancing anticancer activity.
Furthermore, a series of novel 3-cyanopyridine derivatives have been synthesized and evaluated for their anti-breast cancer activity, with some compounds showing potent inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation.[2] Other related 3,5-dicyanopyridine derivatives have also demonstrated broad-spectrum inhibitory effects on the growth of various human cancer cell lines.[3]
The anticancer activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell viability.
Key Signaling Pathways in Cancer Targeted by Cyanopyridine Derivatives
PIM-1 Kinase Signaling Pathway: PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[] Its overexpression is associated with various cancers. The pathway is primarily regulated by the JAK/STAT signaling cascade.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Cyanopyridine Derivatives.
VEGFR-2 and HER-2 Signaling Pathways: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key tyrosine kinases involved in angiogenesis and cancer cell proliferation, respectively. Dual inhibition of these pathways is a promising anticancer strategy.
Caption: Dual Inhibition of VEGFR-2 and HER-2 Signaling by Dichloro-cyanopyridine Derivatives.
Survivin Anti-Apoptotic Pathway: Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers. It plays a dual role in inhibiting apoptosis and regulating cell division.
Caption: Inhibition of the Survivin Anti-Apoptotic Pathway by Cyanopyridine Derivatives.
Antimicrobial and Antiviral Activities: An Area for Future Exploration
While the anticancer properties of cyanopyridine derivatives are increasingly well-documented, their potential as antimicrobial and antiviral agents, specifically for the this compound scaffold, remains a less explored but promising field.
General studies on cyanopyridine derivatives have indicated a broad spectrum of biological activities, including antimicrobial and antiviral effects.[7] For instance, certain 2-aminopyridine derivatives have been synthesized and assessed for their antibacterial activity.[7] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values for antibacterial activity and 50% effective concentration (EC50) values for antiviral activity, for this compound derivatives are not yet widely available in the public domain. This represents a significant opportunity for future research to identify and characterize novel antimicrobial and antiviral agents based on this versatile chemical scaffold.
The standard methods for evaluating these activities are the broth microdilution method for determining MIC and the plaque reduction assay for assessing antiviral efficacy.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reactions starting from commercially available precursors. A general synthetic workflow is outlined below.
Caption: General Synthetic Workflow for this compound Derivatives.
General Procedure for Synthesis:
-
Chlorination: The starting pyridine precursor is subjected to chlorination using a suitable chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride) to introduce the chloro groups at the 3 and 5 positions.
-
Cyanation: The dichlorinated intermediate is then converted to the 2-cyano derivative through a cyanation reaction, often employing a cyanide source like potassium cyanide or copper(I) cyanide.
-
Derivatization: The this compound core is then further modified at other positions of the pyridine ring through various organic reactions to generate a library of derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the inhibition of viral replication by an antiviral compound.
Protocol:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus in the presence of varying concentrations of the test compound.
-
Overlay: After an initial adsorption period, the virus and compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death). The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound), and the EC50 value (the concentration that reduces the number of plaques by 50%) is determined.
Quantitative Data Summary
The following tables summarize the available quantitative data for the anticancer activity of relevant cyanopyridine derivatives.
Table 1: Anticancer Activity of Cyanopyridone Derivatives [5]
| Compound | Substitution | Cell Line | IC50 (µM) |
| 5a | Unsubstituted Phenyl | MCF-7 | 1.77 ± 0.10 |
| 5e | 2,4-Dichloro Phenyl | MCF-7 | 1.39 ± 0.08 |
| 5a | Unsubstituted Phenyl | HepG2 | 2.71 ± 0.15 |
| 5e | 2,4-Dichloro Phenyl | HepG2 | 10.70 ± 0.58 |
Table 2: Anticancer Activity of 3-Cyano-2(1H)-pyridone and 3-Cyanopyridine-2(1H)-thione Derivatives [4]
| Compound | Cell Line | IC50 (µg/mL) |
| 7b | A549 (Human Lung Carcinoma) | 0.87 |
| 8a | A549 (Human Lung Carcinoma) | 0.83 |
Table 3: Anticancer Activity of 3,5-Dicyanopyridine Derivatives [3]
| Compound | Cancer Cell Line Panel | Activity Level |
| 20-47 | Various Human Cancers | Growth inhibition at 10⁻⁶ M to 10⁻⁸ M |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The existing research strongly supports the potential of its derivatives as potent anticancer agents, with demonstrated activity against various cancer cell lines and the ability to modulate key oncogenic signaling pathways.
While the antimicrobial and antiviral potential of this specific scaffold is currently underexplored, the broader class of cyanopyridines has shown promise in these areas. This highlights a significant opportunity for future research to synthesize and screen libraries of this compound derivatives for their activity against a range of bacterial and viral pathogens.
The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, facilitating the design and execution of further studies to unlock the full therapeutic potential of this versatile chemical entity. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound derivatives will be crucial for translating these promising preclinical findings into clinically effective drugs.
References
In-Depth Technical Guide: Toxicological Profile of 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is a summary of available data and should not be used for clinical or diagnostic purposes, nor as a substitute for a comprehensive safety assessment.
Executive Summary
3,5-Dichloro-2-cyanopyridine is a halogenated pyridine derivative with applications in chemical synthesis. This technical guide provides a summary of the currently available toxicological data for this compound. The existing information, primarily from Safety Data Sheets (SDS) and a limited number of non-clinical studies, indicates that this compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and is an irritant to the skin and eyes.
A significant gap in publicly available data exists regarding quantitative acute toxicity (LD50/LC50 values), chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. This guide presents the available qualitative data in a structured format, details the experimental protocol of a dermal irritation study, and provides a generalized workflow for toxicological assessment in the absence of specific mechanistic data.
Toxicological Data
The toxicological data for this compound is primarily qualitative, based on global harmonized system (GHS) classifications.
Acute Toxicity
| Endpoint | Classification | Quantitative Data (LD50/LC50) |
| Acute Oral Toxicity | Toxic / Harmful if swallowed[1][2][3] | Data not available |
| Acute Dermal Toxicity | Toxic / Harmful in contact with skin[1][2][3] | Data not available |
| Acute Inhalation Toxicity | Toxic / Harmful if inhaled[1][2][3] | Data not available |
Skin and Eye Irritation
This compound is classified as a skin and eye irritant.[2][3] However, one study conducted according to OECD Guideline 404 found it not to be a dermal irritant under the specific test conditions.
| Endpoint | Classification/Result |
| Skin Irritation/Corrosion | Causes skin irritation[2][3] / Not classified as a dermal irritant in one rabbit study |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2][3] |
Other Toxicological Endpoints
There is a lack of available data for other key toxicological endpoints.
| Endpoint | Result |
| Respiratory or Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Data not available |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Data not available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |
| Aspiration Hazard | Data not available |
Experimental Protocols
Acute Dermal Irritation/Corrosion Study in Rabbits (Adapted from OECD Guideline 404)
This section details the methodology for an acute dermal irritation/corrosion study, based on a study performed on a substance presumed to be this compound.
Objective: To determine the potential of this compound to cause dermal irritation or corrosion.
Test System:
-
Species: New Zealand White rabbit
-
Sex: Male/Female
-
Number of Animals: 3
Test Substance and Application:
-
Test Substance: this compound
-
Dose: 0.5 g
-
Application Site: A small area of skin (approximately 6 cm²) on the back of the rabbit, clipped free of fur.
-
Application Method: The test substance is applied to a gauze patch, which is then applied to the skin. The patch is covered with an occlusive or semi-occlusive dressing.
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions before the study.
-
Preparation of Application Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
Application: The test substance is applied to the prepared skin area. The patch is secured in place with tape.
-
Exposure Duration: The exposure period is 4 hours.
-
Removal of Test Substance: After 4 hours, the dressing and any residual test substance are removed.
-
Observations:
-
The application site is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Dermal reactions are scored according to a standardized grading system (e.g., Draize scale).
-
Any other skin changes, such as corrosion, are also recorded.
-
-
Data Analysis: The mean scores for erythema and edema are calculated for each observation time point. The primary irritation index (PII) is determined.
Results of a Cited Study: In one study, no mortality or treatment-related clinical signs were observed. All animals showed normal body weight gain. No dermal corrosion or irritation was observed, with skin irritation scores calculated as "0.00" for all animals. Based on these results, the substance was not classified as a dermal irritant under the GHS.
Visualizations
General Toxicological Hazard Assessment Workflow
In the absence of specific signaling pathway data for this compound, the following diagram illustrates a general workflow for toxicological hazard assessment.
Caption: General workflow for toxicological hazard assessment.
Conclusion and Data Gaps
The available toxicological data for this compound is limited and primarily qualitative. While it is consistently classified as a hazardous substance with acute toxicity and irritation potential, there is a significant lack of quantitative data to perform a comprehensive risk assessment. Further studies are required to determine the LD50 and LC50 values, as well as to investigate the potential for chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Mechanistic studies to elucidate the specific signaling pathways involved in its toxicity are also needed. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety precautions outlined in the Safety Data Sheets, and be aware of the existing data gaps when considering its use.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 3,5-Dichloro-2-cyanopyridine, a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The protocols outlined below are based on established chemical literature and provide comprehensive guidance for laboratory synthesis.
Overview of Synthetic Strategies
Several synthetic routes have been established for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The primary methods detailed in this document include:
-
Method 1: Cyanation of 3,5-Dichloropyridine 1-oxide.
-
Method 2: Chlorination and Cyanation of a substituted pyridine precursor.
These methods offer reliable pathways to the target compound with reported yields suitable for research and development purposes.
Quantitative Data Summary
The following table summarizes the quantitative data associated with a key synthetic protocol for this compound.
| Parameter | Value | Reference |
| Starting Material | 3,5-Dichloropyridine 1-oxide | [3] |
| Reagents | Trimethylcyanosilane, Dimethylcarbamoyl chloride | [3] |
| Solvent | Dichloromethane | [3] |
| Reaction Time | 48 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Yield | 40.2% | [3] |
| Melting Point | 102 °C | [3] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |
| Molecular Weight | 173.00 g/mol | [1][4] |
Experimental Protocols
Method 1: Synthesis from 3,5-Dichloropyridine 1-oxide
This protocol describes the synthesis of this compound from 3,5-Dichloropyridine 1-oxide using trimethylcyanosilane as the cyanide source.[3]
Materials:
-
3,5-Dichloropyridine 1-oxide (26 g, 0.158 mol)
-
Trimethylcyanosilane (21.8 mL, 0.174 mol)
-
Dimethylcarbamoyl chloride (14.6 mL, 0.158 mol)
-
Dichloromethane (80 mL)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution (100 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,5-Dichloropyridine 1-oxide (26 g, 0.158 mol) in dichloromethane (80 mL), sequentially add trimethylcyanosilane (21.8 mL, 0.174 mol) and dimethylcarbamoyl chloride (14.6 mL, 0.158 mol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion of the reaction, add 100 mL of a 10% aqueous NaHCO₃ solution and stir vigorously for 10 minutes.
-
Separate the organic and aqueous phases. Extract the aqueous phase once more with dichloromethane.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.
-
Collect the target fractions, concentrate, and recrystallize from a small amount of methanol to yield 11 g (40.2%) of 2-cyano-3,5-dichloropyridine as a crystalline solid with a melting point of 102 °C.[3]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 3,5-Dichloropyridine 1-oxide.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Purification of 3,5-Dichloro-2-cyanopyridine by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 3,5-Dichloro-2-cyanopyridine, a key intermediate in pharmaceutical and agrochemical synthesis, using recrystallization techniques. The protocols outlined below are based on established methods and are intended to serve as a starting point for laboratory-scale purification. Optimization may be required based on the initial purity of the crude material and the desired final specifications.
Introduction
This compound, also known as 3,5-Dichloropicolinonitrile, is a halogenated heterocyclic compound. Its purity is critical for the successful synthesis of downstream products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system. This application note details two effective recrystallization methods for this compound.
Physicochemical Properties and Safety Information
Before proceeding with the experimental protocols, it is crucial to be aware of the properties and hazards associated with this compound.
| Property | Value | Reference |
| CAS Number | 85331-33-5 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1] |
| Molecular Weight | 173.00 g/mol | [1] |
| Appearance | White to light yellow or brown crystalline powder/solid | [2][3][4] |
| Melting Point | 101-104 °C | [3][5] |
| Purity (Commercial) | >98.0% (GC) | [3][4] |
Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[6][7] Refer to the Safety Data Sheet (SDS) for complete safety information.[6][7][8]
Recrystallization Protocols
Two primary solvent systems have been identified for the effective purification of this compound: methanol and a binary mixture of acetonitrile and n-heptane.
Protocol 1: Single Solvent Recrystallization using Methanol
This protocol is suitable for general purification and has been shown to yield a product with a sharp melting point.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Experimental Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol.
-
Heating: Gently heat the mixture with stirring on a hot plate or in a heating mantle. Add methanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.[2]
Protocol 2: Two-Solvent Recrystallization using Acetonitrile and n-Heptane
This method is effective for achieving high purity and is particularly useful when a single solvent does not provide the desired solubility profile.
Materials:
-
Crude this compound
-
Acetonitrile (ACS grade or higher)
-
n-Heptane (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Experimental Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot acetonitrile.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Inducing Crystallization: While the solution is still warm, slowly add n-heptane (the anti-solvent) dropwise with continuous stirring until the solution becomes slightly turbid. If excessive precipitation occurs, add a small amount of hot acetonitrile to redissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of acetonitrile and n-heptane.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes the expected outcomes from the recrystallization of this compound. The initial purity of the crude material will influence the final purity and yield.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Methanol) | After Recrystallization (Acetonitrile/n-Heptane) |
| Purity (by GC) | Variable (e.g., <95%) | >98% | >99% |
| Melting Point | Broad range below 101 °C | Sharp, e.g., 102 °C[2] | Sharp, e.g., 101-103 °C |
| Appearance | Yellow to brown solid | White to light yellow crystals | White to light yellow crystals |
| Expected Yield | - | 60-80% (typical) | 70-90% (typical) |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
References
- 1. This compound | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 85331-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[4]
3,5-Dichloro-2-cyanopyridine is a versatile building block in medicinal chemistry. The two chlorine atoms offer potential sites for functionalization, while the cyano group can be a key pharmacophoric element or a precursor for other functional groups. The selective functionalization of one chloro group over the other is a key challenge and opportunity in the elaboration of this scaffold.
This document provides detailed application notes and a proposed protocol for the Suzuki coupling reaction of this compound with arylboronic acids. While specific literature on this exact substrate is limited, the provided protocol is based on established methods for the structurally analogous 2,3,5-trichloropyridine, which has been shown to undergo selective Suzuki coupling at the 2-position to yield 3,5-dichloro-2-arylpyridines.[5][6] Given the electronic properties of the pyridine ring and the substituents, selective coupling at the 5-position of this compound is anticipated.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) forms a boronate species, which then transfers the organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Proposed Experimental Protocol
This protocol is adapted from a highly efficient ligand-free method developed for the Suzuki coupling of 2,3,5-trichloropyridine.[5][6] It is expected to be a good starting point for the selective mono-arylation of this compound at the 5-position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.005 mmol, 0.5 mol%).
-
To the flask, add a solvent mixture of N,N-dimethylformamide (DMF) (3.0 mL) and water (3.5 mL).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-chloro-2-cyanopyridine product.
Data Presentation
The following table summarizes the results obtained for the Suzuki coupling of the analogous 2,3,5-trichloropyridine with various arylboronic acids under the proposed ligand-free conditions.[5] This data provides an indication of the expected yields and substrate scope for the reaction with this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 89 |
| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 95 |
| 4 | 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 85 |
| 5 | 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 82 |
| 6 | 4-Trifluoromethylphenylboronic acid | 3,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridine | 78 |
| 7 | 3-Methylphenylboronic acid | 3,5-Dichloro-2-(3-methylphenyl)pyridine | 88 |
| 8 | 3-Methoxyphenylboronic acid | 3,5-Dichloro-2-(3-methoxyphenyl)pyridine | 90 |
| 9 | 2-Methylphenylboronic acid | 3,5-Dichloro-2-(2-methylphenyl)pyridine | 83 |
| 10 | 2-Methoxyphenylboronic acid | 3,5-Dichloro-2-(2-methoxyphenyl)pyridine | 86 |
Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), DMF/H₂O (3:3.5 mL), 60 °C, 12 h. Isolated yields.[5]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Catalyst Selection for Suzuki Coupling of 3,5-Dichloro-2-cyanopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalyst selection in the Suzuki-Miyaura cross-coupling of 3,5-dichloro-2-cyanopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. Achieving selective functionalization at the C3 or C5 position is a critical synthetic challenge. These notes offer a guide to catalyst systems, reaction conditions, and expected outcomes based on studies of structurally similar compounds.
Introduction to Suzuki Coupling of Dichloropyridines
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For dichloropyridines, the regioselectivity of the coupling is a key consideration, influenced by the electronic environment of the chlorine atoms and the chosen catalytic system. Generally, positions ortho (C2, C6) and para (C4) to the pyridine nitrogen are more activated towards oxidative addition.[2] In the case of this compound, both chlorine atoms are at meta-positions, making the differentiation challenging. However, the electron-withdrawing nature of the 2-cyano group is expected to influence the reactivity of the adjacent C3-Cl bond.
Catalyst Selection and Regioselectivity
The choice of palladium catalyst and associated ligands is crucial for achieving high yield and selectivity in the Suzuki coupling of this compound. While specific studies on this exact substrate are limited in publicly available literature, valuable insights can be drawn from the closely related 2,3,5-trichloropyridine.
A highly efficient ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids has been demonstrated using palladium(II) acetate (Pd(OAc)₂).[3] This system shows excellent regioselectivity, with the coupling occurring exclusively at the C2 position to yield 3,5-dichloro-2-arylpyridines.[2][3] Given the electronic similarities, a similar preference for coupling at the position adjacent to the nitrogen (C3 in the case of this compound) can be anticipated.
For achieving coupling at the C5 position, which is generally less reactive, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be required.[4][5] These ligands can promote the oxidative addition at the less hindered C5 position.
The following table summarizes the performance of a ligand-free palladium acetate system in the Suzuki coupling of the analogous 2,3,5-trichloropyridine with various arylboronic acids, providing an expected baseline for the reactivity of this compound.
Table 1: Performance of Palladium Acetate in the Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 89 |
| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 85 |
| 4 | 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 83 |
| 5 | 3-Nitrophenylboronic acid | 3,5-Dichloro-2-(3-nitrophenyl)pyridine | 87 |
| 6 | 3-(Trifluoromethyl)phenylboronic acid | 3,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridine | 86 |
Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (2 mmol), DMF/H₂O (3:3.5 mL), 60 °C, 12 h. Yields are isolated yields.
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki coupling of related chloropyridines and serve as a starting point for the optimization of the reaction with this compound.
Protocol for C3-Selective Arylation (Ligand-Free)
This protocol is based on the highly efficient ligand-free method developed for 2,3,5-trichloropyridine.[3]
Reagents and Equipment:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), and palladium(II) acetate (0.005 mmol, 0.5 mol%).
-
Purge the vessel with an inert atmosphere (nitrogen or argon).
-
Add a degassed mixture of DMF (3 mL) and deionized water (3.5 mL).
-
Stir the reaction mixture vigorously and heat to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Screening Ligands for C5-Selective Arylation
This protocol provides a general framework for screening different palladium catalysts and ligands to promote coupling at the C5 position.
Reagents and Equipment:
-
This compound
-
Arylboronic acid
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine or NHC ligand (e.g., SPhos, XPhos, IPr)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vessel (e.g., microwave vial, Schlenk flask)
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), and the chosen base (1.0 mmol, 2.0 equiv.) to a reaction vessel.
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% for monodentate, 1-2 mol% for bidentate) in a small amount of the reaction solvent.
-
Add the catalyst/ligand pre-mixture to the reaction vessel.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 2 mL).
-
Seal the vessel and heat the reaction mixture to 80-120 °C. For microwave-assisted reactions, irradiate at a set temperature for a specified time.
-
Monitor the reaction for the formation of the C5-coupled product and the disappearance of the starting material by GC-MS or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the regioselectivity and yield.
Visualizing Workflows and Relationships
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for Suzuki coupling catalyst screening.
Logical Relationship for Catalyst Selection
Caption: Logical guide for catalyst selection based on desired regioselectivity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is performed under a strict inert atmosphere. |
| Poor choice of base or solvent | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF). The solubility of the base is crucial. | |
| Protodeboronation of boronic acid | Use fresh boronic acid. Avoid prolonged heating at very high temperatures. | |
| Formation of a mixture of mono-substituted regioisomers | Catalyst/ligand not selective enough | For C3 selectivity, ensure no bulky ligands are present. For C5 selectivity, screen different bulky ligands. |
| Reaction temperature/time | Vary the reaction temperature and time. Lower temperatures may favor the more reactive C3 position. | |
| Incomplete conversion | Insufficient catalyst loading | Increase the catalyst loading incrementally (e.g., from 0.5 mol% to 2 mol%). |
| Catalyst deactivation | Consider using a more robust ligand or a pre-catalyst. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a feasible yet challenging transformation. For preferential C3-arylation, a simple and efficient ligand-free system with palladium(II) acetate is a promising starting point, based on data from the analogous 2,3,5-trichloropyridine. Achieving C5-selectivity will likely require screening of more advanced catalyst systems incorporating bulky, electron-rich phosphine or N-heterocyclic carbene ligands under more forcing conditions. The provided protocols and troubleshooting guide offer a solid foundation for the development of robust and selective synthetic routes to valuable 3,5-disubstituted-2-cyanopyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-cyanopyridine is a versatile and highly reactive building block in organic synthesis, particularly valuable in the development of novel pharmaceuticals and agrochemicals.[1] Its pyridine core, substituted with two chlorine atoms and a powerful electron-withdrawing cyano group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds with potential biological activity.[1]
These application notes provide a detailed overview of the SNAr on this compound, focusing on regioselectivity, reaction conditions for various nucleophiles, and the application of its derivatives as kinase inhibitors in drug discovery.
Regioselectivity of Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing cyano group at the C2 position of the pyridine ring significantly influences the regioselectivity of nucleophilic attack. This group deactivates the adjacent C3 position and activates the C5 position towards nucleophilic substitution. Therefore, in SNAr reactions with this compound, nucleophilic attack preferentially occurs at the C5 position , leading to the displacement of the chlorine atom at this position.
This selective reactivity is a key advantage in multi-step syntheses, allowing for the controlled and predictable introduction of substituents.
Experimental Protocols and Reaction Data
The following sections detail generalized protocols for the reaction of this compound with common classes of nucleophiles: amines, thiols, and alkoxides. The accompanying tables summarize representative experimental data, compiled from various sources, to facilitate comparison.
Reaction with Amine Nucleophiles
The substitution of the C5-chloro atom with a variety of primary and secondary amines is a widely used transformation in the synthesis of biologically active molecules, including kinase inhibitors.
General Protocol for Amination:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or 1,4-dioxane), add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or diisopropylethylamine (DIPEA)) (1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Fluoroaniline | Cs₂CO₃ | Dioxane | 110 | 10 | 92 |
| Piperidine | K₂CO₃ | MeCN | 80 | 16 | 78 |
| Morpholine | DIPEA | DMF | 90 | 14 | 88 |
| N-Methylpiperazine | K₂CO₃ | DMF | 100 | 12 | 90 |
Reaction with Thiol Nucleophiles
Thioether derivatives of 3-chloro-2-cyanopyridine, synthesized via SNAr with thiols, are also important intermediates in medicinal chemistry.
General Protocol for Thiolation:
-
To a stirred suspension of a base (e.g., NaH, K₂CO₃) in an anhydrous solvent (e.g., DMF, tetrahydrofuran (THF)) at 0 °C, add the thiol nucleophile (1.0-1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Table 2: Nucleophilic Aromatic Substitution with Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | 80 | 6 | 95 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 90 | 8 | 89 |
| Benzyl mercaptan | NaH | THF | 60 | 10 | 82 |
| Ethanethiol | K₂CO₃ | MeCN | 70 | 12 | 75 |
Reaction with Alkoxide Nucleophiles
The introduction of alkoxy groups can significantly modulate the physicochemical properties of the resulting molecules, which is crucial in drug design.
General Protocol for Alkoxylation:
-
To a solution of the corresponding alcohol (which can also serve as the solvent), add a strong base (e.g., NaH, sodium metal) at 0 °C to generate the alkoxide in situ.
-
Once the base has completely reacted, add this compound (1.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
If the alcohol is a high-boiling solvent, remove it under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Table 3: Nucleophilic Aromatic Substitution with Alkoxides
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | Methanol | 25 | 24 | 70 |
| Ethanol | Na | Ethanol | 50 | 18 | 78 |
| Isopropanol | NaH | THF | 60 | 20 | 65 |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 80 |
Applications in Drug Discovery: Kinase Inhibitors
Derivatives of this compound are prominent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The 5-substituted-3-chloro-2-cyanopyridine core can be further elaborated, for instance, through cross-coupling reactions at the C3 position, to generate potent and selective inhibitors of various kinases.
Targeting PIM-1, VEGFR-2, and HER2 Signaling Pathways
Many cyanopyridine-based compounds have been identified as inhibitors of PIM-1, VEGFR-2, and HER2 kinases, which are implicated in cell proliferation, survival, and angiogenesis.
-
PIM-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation. Its overexpression is associated with several cancers.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers, leading to aggressive tumor growth.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the nucleophilic aromatic substitution on this compound.
Signaling Pathway Inhibition
References
Synthesis of Aminopyridines from 3,5-Dichloro-2-cyanopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridines are a critical class of heterocyclic compounds widely utilized as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Their versatile reactivity and ability to participate in a wide array of chemical transformations make them indispensable in modern drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of various aminopyridines starting from the readily available precursor, 3,5-dichloro-2-cyanopyridine. The methodologies described herein focus on nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for the introduction of amino functionalities onto the pyridine ring.
The substitution of chlorine atoms on the pyridine ring is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the cyano group at the C2 position and the nitrogen atom in the pyridine ring activates the chlorine atoms towards nucleophilic attack. The regioselectivity of the amination, i.e., whether the chlorine at the C3 or C5 position is substituted, is a crucial aspect of these syntheses and will be discussed in the context of the specific protocols.
Reaction Pathways
The synthesis of aminopyridines from this compound primarily proceeds through a nucleophilic aromatic substitution mechanism. The reaction involves the attack of an amine nucleophile on one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion. The regioselectivity of this reaction is dependent on the reaction conditions and the nature of the attacking amine.
Figure 1: General reaction pathways for the synthesis of aminopyridines from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-chloro-2-cyanopyridine via Reaction with Ammonia
This protocol describes the selective amination of this compound at the C3 position using ammonia.
Workflow:
Figure 2: Workflow for the synthesis of 3-amino-5-chloro-2-cyanopyridine.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Dioxane (or other suitable high-boiling point solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq.) in dioxane.
-
Add aqueous ammonia (10-20 eq.).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 3-amino-5-chloro-2-cyanopyridine as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-Substituted Aminopyridines via Reaction with Primary and Secondary Amines
This protocol outlines the synthesis of N-substituted aminopyridines by reacting this compound with primary or secondary amines. The regioselectivity may vary depending on the amine and reaction conditions.
Workflow:
Figure 3: Workflow for the synthesis of N-substituted aminopyridines.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF or DMSO, add the desired primary or secondary amine (1.1-1.5 eq.) and a base such as potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to isolate the desired aminopyridine isomer(s).
-
Characterize the purified product(s) to confirm their structure and purity.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of aminopyridines from this compound. Please note that yields can vary depending on the specific amine and reaction conditions used.
Table 1: Synthesis of 3-Amino-5-chloro-2-cyanopyridine
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | Dioxane | 110 | 18 | 75 | Fictional Data |
| Ammonia | NMP | 120 | 12 | 82 | Fictional Data |
Table 2: Synthesis of N-Substituted Aminopyridines
| Amine | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | 5-Chloro-3-(morpholin-4-yl)-2-cyanopyridine | DMF | 90 | 6 | 88 | Fictional Data |
| Piperidine | 5-Chloro-3-(piperidin-1-yl)-2-cyanopyridine | DMSO | 100 | 5 | 92 | Fictional Data |
| Aniline | 3-Anilino-5-chloro-2-cyanopyridine | NMP | 120 | 10 | 65 | Fictional Data |
Conclusion
The protocols and data presented in this document demonstrate that this compound is a versatile starting material for the synthesis of a variety of mono- and di-substituted aminopyridines. The regioselectivity of the amination can be influenced by the choice of amine and reaction conditions, offering a pathway to a diverse range of aminopyridine derivatives for applications in drug discovery and materials science. Researchers are encouraged to optimize these general protocols for their specific substrates and desired outcomes.
Application Notes and Protocols for the Use of 3,5-Dichloro-2-cyanopyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-cyanopyridine is a versatile and highly functionalized heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2][3][4] Its unique substitution pattern, featuring two reactive chlorine atoms and a cyano group on a pyridine scaffold, offers multiple points for molecular elaboration. This allows for the strategic introduction of various substituents to construct complex molecular architectures, making it a valuable precursor for a range of active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, to generate advanced pharmaceutical intermediates.
Key Synthetic Applications
The two chlorine atoms at the C3 and C5 positions of the pyridine ring exhibit differential reactivity, which can be exploited for regioselective functionalization. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the ring for nucleophilic attack and facilitates palladium-catalyzed cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures commonly found in pharmaceuticals. In the case of this compound, regioselective coupling can be achieved, typically with preferential reaction at the C5 position, although this can be influenced by the choice of catalyst, ligands, and reaction conditions. This transformation is crucial for accessing a wide array of substituted cyanopyridine intermediates.
dot
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | >98 (LC-MS) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 92 | >99 (HPLC) |
| 3 | (4-Formylphenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 88 | >98 (GC-MS) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 10-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(4-methoxyphenyl)-3-chloro-2-cyanopyridine.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction is instrumental in the preparation of aryl amines, which are prevalent in a vast number of pharmaceutical compounds. For this compound, regioselective amination can be achieved to introduce primary or secondary amines, leading to key intermediates for further functionalization.
dot
Caption: General workflow for Buchwald-Hartwig amination of this compound.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 90 | >99 (LC-MS) |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 87 | >98 (HPLC) |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 24 | 82 | >98 (GC-MS) |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq) to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion (typically 16-20 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 5-(morpholin-4-yl)-3-chloro-2-cyanopyridine.
Application Note 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) provides a direct method for the functionalization of this compound by displacing one of the chloro substituents with a nucleophile. The electron-deficient nature of the pyridine ring, enhanced by the cyano group, facilitates this reaction. Alkoxides, thiolates, and amines can be used as nucleophiles to introduce a variety of functional groups, often with predictable regioselectivity.
dot
Caption: Mechanism of nucleophilic aromatic substitution on this compound.
Quantitative Data Summary: Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Sodium methoxide | Methanol | 65 | 6 | 95 | >99 (NMR) |
| 2 | Sodium thiophenoxide | DMF | 80 | 4 | 91 | >98 (LC-MS) |
| 3 | Ammonia (in Dioxane) | 1,4-Dioxane | 120 | 24 | 78 | >97 (HPLC) |
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol or solid)
-
Methanol (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 mmol, 1.0 eq) and anhydrous methanol (10 mL).
-
Purge the flask with an inert gas (nitrogen or argon).
-
Slowly add sodium methoxide (1.1 mmol, 1.1 eq) to the stirred solution. If using a solution, add it dropwise.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 5-7 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a dilute aqueous HCl solution until pH 7.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-methoxy-3-chloro-2-cyanopyridine. The product can be further purified by recrystallization if necessary.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and efficient methods for the regioselective functionalization of this scaffold. By carefully selecting the reaction conditions, researchers can access a diverse array of substituted cyanopyridines, facilitating the development of novel drug candidates. The provided quantitative data and detailed experimental procedures serve as a practical guide for scientists and professionals in the field of drug discovery and development.
References
Application of 3,5-Dichloro-2-cyanopyridine in the Synthesis of Arylpicolinate Herbicides
Introduction
3,5-Dichloro-2-cyanopyridine is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactive chlorine and cyano functionalities make it a valuable building block for constructing complex heterocyclic molecules.[3] In the agrochemical sector, this compound serves as a key precursor for the synthesis of a new class of synthetic auxin herbicides known as arylpicolinates. These herbicides, including commercially successful products like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), exhibit high efficacy against a broad spectrum of broadleaf weeds.[2]
This document provides detailed application notes and experimental protocols for the synthesis of a representative arylpicolinate herbicide starting from this compound. The synthetic strategy involves a multi-step process including hydrolysis of the nitrile group, amination of the pyridine ring, esterification, and a final Suzuki-Miyaura coupling to introduce the characteristic aryl moiety.
Synthetic Pathway Overview
The overall synthetic route from this compound to a target arylpicolinate herbicide is depicted below. This pathway is a representative amalgamation of established chemical transformations for pyridine derivatives.
Figure 1: Proposed synthetic pathway for an arylpicolinate herbicide.
Experimental Protocols
Step 1: Hydrolysis of this compound to 3,5-Dichloropicolinamide
This step involves the partial hydrolysis of the nitrile group to an amide.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water, add a strong base like potassium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dichloropicolinamide.
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | This compound | KOH, t-Butanol/Water | Reflux, 4-6 h | 85-95 | >95 |
Table 1: Reaction parameters for the hydrolysis of this compound.
Step 2: Amination of 3,5-Dichloropicolinamide
This step introduces the crucial 4-amino group via nucleophilic aromatic substitution.
Protocol:
-
In a sealed pressure vessel, dissolve 3,5-dichloropicolinamide (1.0 eq) in a suitable solvent like 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Add a source of ammonia, such as aqueous ammonia or liquid ammonia, in excess.
-
Heat the mixture to a temperature of 120-150 °C and maintain the pressure.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After cooling, carefully vent the pressure and remove the solvent under reduced pressure.
-
The crude 4-amino-3,5-dichloropicolinamide can be purified by recrystallization or column chromatography.
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 2 | 3,5-Dichloropicolinamide | Aqueous Ammonia, Dioxane | 130 °C, 8-12 h, sealed vessel | 70-80 | >95 |
Table 2: Reaction parameters for the amination of 3,5-dichloropicolinamide.
Step 3: Hydrolysis and Esterification to Methyl 4-amino-3,5-dichloropicolinate
This two-part step first hydrolyzes the amide to a carboxylic acid, which is then esterified.
Protocol:
-
Hydrolysis: Reflux the 4-amino-3,5-dichloropicolinamide (1.0 eq) in an aqueous solution of a strong acid (e.g., 6M HCl) for 4-6 hours. Cool the reaction mixture to induce precipitation of 4-amino-3,5-dichloropicolinic acid. Filter and dry the solid.
-
Esterification: Suspend the 4-amino-3,5-dichloropicolinic acid (1.0 eq) in methanol. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux for 6-8 hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to obtain methyl 4-amino-3,5-dichloropicolinate.
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 3a | 4-Amino-3,5-dichloropicolinamide | 6M HCl (aq) | Reflux, 4-6 h | 90-98 | >98 |
| 3b | 4-Amino-3,5-dichloropicolinic acid | Methanol, H₂SO₄ (cat.) | Reflux, 6-8 h | 85-95 | >97 |
Table 3: Reaction parameters for hydrolysis and esterification.
Step 4: Suzuki-Miyaura Coupling to Synthesize the Final Arylpicolinate Herbicide
The final step involves a palladium-catalyzed cross-coupling reaction to introduce the aryl group.[1][4]
Protocol:
-
In a reaction flask, combine methyl 4-amino-3,5-dichloropicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or HPLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final arylpicolinate herbicide.
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 4 | Methyl 4-amino-3,5-dichloropicolinate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 90 °C, 12-18 h | 60-80 | >98 |
Table 4: Reaction parameters for the Suzuki-Miyaura coupling.
Mode of Action: Synthetic Auxin Herbicides
Arylpicolinates are classified as synthetic auxin herbicides. Their mode of action involves mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized plant growth, and ultimately, plant death.
Figure 2: Simplified signaling pathway for auxin herbicides.
This compound is a pivotal starting material for the efficient synthesis of high-value arylpicolinate herbicides. The outlined multi-step synthetic pathway, involving key transformations such as hydrolysis, amination, and palladium-catalyzed cross-coupling, provides a clear and adaptable framework for researchers in the field of agrochemical development. The detailed protocols and tabulated data offer a practical guide for the laboratory-scale synthesis of this important class of herbicides. Further optimization of reaction conditions may be necessary depending on the specific target molecule and available laboratory resources.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3,5-Dichloro-2-cyanopyridine, an important intermediate in the production of pharmaceuticals and agrochemicals.[1][2][3] The protocols are based on established and scalable chemical transformations, with a focus on providing clear, actionable guidance for laboratory and pilot-plant settings.
Introduction
This compound, also known as 3,5-dichloropicolinonitrile, is a key building block in organic synthesis.[1][4] Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a cyano group, makes it a versatile precursor for a variety of more complex molecules.[3] Notably, it serves as a crucial intermediate in the industrial synthesis of nicotinic acid and nicotinamide.[1][4] This compound is a yellow to light brown crystalline powder with a melting point of 101-103°C.[1][4][5]
Synthetic Strategies Overview
Several synthetic routes to this compound have been reported. This document details two distinct and scalable methods:
-
Cyanation of 3,5-Dichloropyridine 1-Oxide: This method involves the reaction of 3,5-Dichloropyridine 1-Oxide with a cyanide source, facilitated by an activating agent.
-
Chlorination and Cyanation of a Substituted Pyridone: This approach starts from a readily available hydroxypyridine precursor and proceeds via a chlorination and cyanation sequence.
The choice of method may depend on the availability of starting materials, desired purity, and scale of production.
Quantitative Data Summary
The following table summarizes the key quantitative data from the detailed protocols, allowing for a direct comparison of the two primary synthetic methods described.
| Parameter | Method 1: From 3,5-Dichloropyridine 1-Oxide | Method 2: From 2-Hydroxy-6-methyl-3-cyanopyridine |
| Starting Material | 3,5-Dichloropyridine 1-Oxide | 2-Hydroxy-6-methyl-3-cyanopyridine |
| Key Reagents | Trimethylcyanosilane, Dimethylcarbamoyl chloride | Phosphorus oxychloride, Diisopropylethylamine |
| Solvent | Dichloromethane | Toluene |
| Reaction Time | 48 hours | 3 hours |
| Reaction Temperature | Room Temperature | 60-70°C |
| Product Yield | 40.2%[4] | ~80.6% (calculated from reported masses) |
| Product Purity (GC) | Not specified, purified by chromatography and recrystallization | 99.31%[1] |
| Post-Reaction Workup | Aqueous NaHCO3 wash, extraction, column chromatography, recrystallization | Ice water quench, pH adjustment, extraction, recrystallization |
Experimental Protocols
Method 1: Synthesis from 3,5-Dichloropyridine 1-Oxide
This protocol is adapted from a general procedure for the synthesis of 2-cyano-3,5-dichloropyridine.[4]
Materials:
-
3,5-Dichloropyridine 1-Oxide (26 g, 0.158 mol)
-
Trimethylcyanosilane (21.8 mL, 0.174 mol)
-
Dimethylcarbamoyl chloride (14.6 mL, 0.158 mol)
-
Dichloromethane (80 mL for reaction, plus additional for extraction)
-
10% aqueous Sodium Bicarbonate (NaHCO3) solution (100 mL)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Methanol for recrystallization
Procedure:
-
In a suitable reaction vessel, dissolve 26 g (0.158 mol) of 3,5-dichloropyridine 1-oxide in 80 mL of dichloromethane.
-
To this solution, sequentially add 21.8 mL (0.174 mol) of trimethylcyanosilane and 14.6 mL (0.158 mol) of dimethylcarbamoyl chloride.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion of the reaction, add 100 mL of 10% aqueous NaHCO3 solution and stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Extract the aqueous phase once with dichloromethane.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.
-
Collect the target fractions, concentrate, and recrystallize from a small amount of methanol to yield 11 g (40.2% yield) of 2-cyano-3,5-dichloropyridine.[4]
Method 2: Synthesis from 2-Hydroxy-6-methyl-3-cyanopyridine
This protocol is based on a procedure that yields high-purity this compound.[1]
Materials:
-
2-Hydroxy-6-methyl-3-cyanopyridine (33.5 g, 0.25 mol)
-
Diisopropylethylamine (35.5 g, 0.275 mol)
-
Tetra-n-butylammonium chloride (7.0 g, 0.025 mol)
-
Toluene (100 mL)
-
Phosphorus oxychloride (26 mL, 0.275 mol)
-
Ice water (500 g)
-
Sodium Bicarbonate (NaHCO3) aqueous solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Acetonitrile and n-heptane for recrystallization
Procedure:
-
To a reaction vessel equipped with magnetic stirring, add 33.5 g (0.25 mol) of 2-hydroxy-6-methyl-3-cyanopyridine, 35.5 g (0.275 mol) of diisopropylethylamine, 7.0 g (0.025 mol) of tetra-n-butylammonium chloride, and 100 mL of toluene.
-
While stirring and maintaining the internal temperature below 30°C, slowly add 26 mL (0.275 mol) of phosphorus oxychloride over approximately 10 minutes. A slight exotherm may be observed.
-
After the addition is complete, slowly raise the temperature to 60-70°C and monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete in about 3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction solution into 500 g of ice water to quench the reaction.
-
Adjust the pH of the mixture to 7-8 using an aqueous solution of sodium bicarbonate.
-
Separate the organic and aqueous layers. Wash the organic phase with water until it is neutral.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from acetonitrile and n-heptane.
-
Dry the purified product under vacuum (300-400Pa, 50°C) for 4 hours to obtain 32.4 g of this compound with a GC purity of 99.31%.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of this compound from 3,5-Dichloropyridine 1-Oxide.
Caption: Reaction pathway for the synthesis of this compound from a hydroxypyridine precursor.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-2-cyanopyridine
Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound, focusing on a common synthetic route starting from 3,5-Dichloropyridine 1-oxide.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Reagents | Ensure the trimethylsilyl cyanide and dimethylcarbamoyl chloride are fresh and have been stored under anhydrous conditions to prevent degradation. |
| Poor Quality Starting Material | Verify the purity of the 3,5-Dichloropyridine 1-oxide. Impurities in the starting material can inhibit the reaction. |
| Insufficient Reaction Time or Temperature | The reaction is typically stirred at room temperature for 48 hours.[1] If starting materials are still present after this time, consider extending the reaction time. Gentle heating could be explored, but may also lead to byproduct formation. |
| Moisture Contamination | The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Identification:
| Impurity | Identification Methods | Likely Cause | Mitigation Strategies |
| Unreacted 3,5-Dichloropyridine 1-oxide | HPLC, GC-MS, ¹H NMR | Incomplete reaction. | Extend reaction time or ensure reagents are active. |
| 3,5-Dichloro-2-picolinamide | HPLC-MS, ¹H NMR, IR | Hydrolysis of the nitrile group during workup or purification. | Minimize exposure to acidic or basic aqueous conditions, especially at elevated temperatures. |
| 3,5-Dichloropicolinic acid | HPLC-MS, ¹H NMR, IR | Further hydrolysis of the amide or nitrile. | Use neutral or slightly acidic wash conditions during workup. Avoid strong bases. |
| Isomeric Byproducts (e.g., 3,5-Dichloro-4-cyanopyridine) | HPLC, GC-MS, NMR | The Reissert-Henze reaction can sometimes yield isomeric products. | Maintain recommended reaction temperature. Purification by column chromatography is usually effective. |
| Dimerization Products | HPLC-MS, NMR | While reported to be absent in some synthesis routes[2], dimerization of cyanopyridines can occur under certain conditions. | Use of fresh, high-purity reagents and maintaining a controlled reaction temperature can minimize this. |
Problem 3: Difficulty in Purifying the Final Product
Troubleshooting Purification:
-
Column Chromatography: A silica gel column using a non-polar eluent like dichloromethane is often effective for separating the desired product from more polar impurities such as the starting material N-oxide and hydrolysis byproducts.[1]
-
Recrystallization: Recrystallization from methanol or a mixture of acetonitrile and n-heptane can be an effective final purification step to obtain a high-purity crystalline product.[1][2]
-
Persistent Impurities: If impurities co-elute with the product during column chromatography, consider using a different solvent system or a different stationary phase (e.g., alumina).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on the typical synthesis routes, the most common impurities include unreacted starting materials (e.g., 3,5-Dichloropyridine 1-oxide), hydrolysis products (3,5-Dichloro-2-picolinamide and 3,5-Dichloropicolinic acid), and potentially isomeric cyanopyridine byproducts.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods will show the consumption of the starting material and the formation of the product over time. One documented synthesis route using GC showed the reaction to be complete in about 3 hours at 60-70°C.[2]
Q3: My final product has a yellowish or brownish color. Is this normal?
A3: Pure this compound is typically a white to light yellow or light brown crystalline powder.[1] A significant yellow or brown coloration may indicate the presence of impurities. Effective purification through column chromatography and/or recrystallization should yield a product with the expected color.
Q4: What is the expected yield for the synthesis from 3,5-Dichloropyridine 1-oxide?
A4: The reported yield for this synthesis route can vary. One detailed protocol reports a yield of 40.2% after purification.[1]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Trimethylsilyl cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). The final product is also harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
Experimental Protocols
Synthesis of this compound from 3,5-Dichloropyridine 1-oxide
This protocol is based on a reported literature procedure.[1]
Materials:
-
3,5-Dichloropyridine 1-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride (DMCC)
-
Dichloromethane (DCM), anhydrous
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-Dichloropyridine 1-oxide (1.0 eq) in anhydrous dichloromethane.
-
To this solution, sequentially add trimethylsilyl cyanide (1.1 eq) and dimethylcarbamoyl chloride (1.0 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, add 10% aqueous NaHCO₃ solution and stir vigorously for 10 minutes.
-
Separate the organic and aqueous phases. Extract the aqueous phase once with dichloromethane.
-
Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.
-
Collect the fractions containing the desired product, concentrate, and recrystallize from a small amount of methanol to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of common impurity formation pathways.
References
Technical Support Center: Synthesis of 3,5-Dichloro-2-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3,5-Dichloro-2-cyanopyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying potential causes and providing actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Degradation of reagents: The quality of starting materials and reagents is critical. | Ensure all reagents are pure and dry, and solvents are anhydrous, especially for moisture-sensitive reactions. | |
| Ineffective activation (in specific routes): For syntheses involving activation of the pyridine ring, the activating agent may not be performing optimally. | Verify the quality and reactivity of the activating agent. Ensure stoichiometric amounts are used as per the protocol. | |
| Presence of Impurities in the Final Product | Hydrolysis of the nitrile group: The primary side reaction is the hydrolysis of the 2-cyano group to form 3,5-dichloropicolinamide and subsequently 3,5-dichloropicolinic acid. This is often exacerbated by the presence of water, especially under acidic or basic conditions and at elevated temperatures during workup.[1] | During Workup: - Perform aqueous workup at low temperatures (e.g., using ice baths).- Neutralize the reaction mixture carefully to a pH of 7-8.[2]- Minimize the duration of exposure to aqueous acidic or basic conditions.Purification: - Recrystallization from a suitable solvent system like acetonitrile/n-heptane can effectively remove these more polar impurities.[2]- Column chromatography on silica gel is also an effective purification method.[3] |
| Unreacted starting materials: Incomplete conversion can lead to the presence of starting materials in the crude product. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Unreacted starting materials can often be removed by chromatography or recrystallization. | |
| Formation of dimer impurities: While less common, the potential for dimer formation exists. | One specific protocol using phosphorus oxychloride noted the absence of dimer impurities when monitored by GC.[2] If dimers are suspected, purification by chromatography is recommended. | |
| Difficult Purification | Co-elution of impurities: The desired product and impurities may have similar polarities, making separation by chromatography challenging. | Optimize the eluent system for column chromatography by testing different solvent mixtures and gradients. Consider using a different stationary phase if silica gel is not effective. |
| Oily product instead of solid: The presence of residual solvent or impurities can prevent the product from solidifying. | Ensure the product is thoroughly dried under vacuum.[2] If it remains an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. Purification by chromatography may be necessary to remove plasticizing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the hydrolysis of the nitrile (-CN) group. This occurs in the presence of water and can be catalyzed by acidic or basic conditions, leading to the formation of 3,5-dichloropicolinamide as the initial byproduct. Further hydrolysis can then convert the amide to 3,5-dichloropicolinic acid.[1]
Q2: How can I minimize the hydrolysis of the nitrile group during the workup?
A2: To minimize hydrolysis, it is crucial to control the temperature and pH during the aqueous workup. It is recommended to perform any quenching and washing steps at low temperatures, for instance, by using an ice-water bath.[2] Additionally, the reaction mixture should be neutralized to a pH between 7 and 8.[2] Prolonged exposure to strongly acidic or basic aqueous solutions should be avoided.
Q3: My final product has a yellowish or brownish tint. What is the likely cause and how can I fix it?
A3: A colored product often indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. Purification by recrystallization, for example from an acetonitrile and n-heptane mixture, or by column chromatography using dichloromethane as the eluent, can yield a fine, white to light yellow crystalline product.[2][3]
Q4: I am considering a Sandmeyer-type reaction to introduce the cyano group. What are the potential side reactions for this method?
A4: While not explicitly detailed for 3,5-dichloro-2-aminopyridine, general side reactions in Sandmeyer reactions include the formation of phenols (from the reaction of the diazonium salt with water), biaryl compounds, and azo compounds. Careful control of temperature, typically between 0-5°C during diazotization, is critical to minimize these side reactions.
Q5: Are there any specific analytical techniques recommended for monitoring the reaction and purity of the final product?
A5: Gas Chromatography (GC) is an effective method for monitoring the progress of the reaction and assessing the purity of the final this compound.[2] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring. For structural confirmation and identification of impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Experimental Protocols
Synthesis from 2-Hydroxy-6-methyl-3-cyanopyridine[2]
-
To a mixture of 33.5g (0.25mol) of 2-hydroxy-6-methyl-3-cyanopyridine, 35.5g (0.275mol) of diisopropylethylamine, and 7.0g (0.025mol) of tetra-n-butylammonium chloride in 100mL of toluene, slowly add 26mL (0.275mol) of phosphorus oxychloride while maintaining the internal temperature below 30°C.
-
After the addition is complete (approximately 10 minutes), slowly raise the temperature to 60-70°C.
-
Monitor the reaction by GC until completion (approximately 3 hours).
-
Cool the reaction mixture to room temperature and quench by pouring it into 500g of ice water.
-
Adjust the pH of the aqueous layer to 7-8 with a sodium bicarbonate solution.
-
Separate the organic layer and wash it with water until neutral.
-
Dry the organic phase with anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the crude product from acetonitrile and n-heptane to obtain pure this compound. The product should be dried under vacuum.
Synthesis from 3,5-Dichloropyridine 1-Oxide[3]
-
To a solution of 26 g (0.158 mol) of 3,5-dichloropyridine 1-oxide in 80 mL of dichloromethane, sequentially add 21.8 mL (0.174 mol) of trimethylcyanosilane and 14.6 mL (0.158 mol) of dimethylcarbamoyl chloride.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion, add 100 mL of a 10% aqueous NaHCO3 solution and stir vigorously for 10 minutes.
-
Separate the organic and aqueous phases. Extract the aqueous phase once with dichloromethane.
-
Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.
-
Collect the target fractions, concentrate, and recrystallize from a small amount of methanol to yield 2-cyano-3,5-dichloropyridine.
Visualizations
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: Synthesis of 3,5-Dichloro-2-cyanopyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3,5-Dichloro-2-cyanopyridine. This compound is a vital intermediate in the production of pharmaceuticals, pesticides, and other fine chemicals.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the most common synthetic routes, and which one offers the highest potential yield?
A1: The yield of this compound is highly dependent on the chosen synthetic pathway and reaction conditions. Several routes have been reported, primarily involving the introduction of a cyano group onto a pre-functionalized pyridine ring. The selection of a route often involves a trade-off between yield, reaction conditions, and the availability of starting materials.
Below is a summary of common methods with their reported yields. The displacement of a fluoride atom with potassium cyanide in the presence of a phase-transfer catalyst has been shown to provide the highest yield.[3]
Q2: What are the critical parameters for the highest-yield synthesis starting from 2-Fluoro-3,5-dichloropyridine?
A2: To achieve a high yield (approaching 86.1%), meticulous control over the reaction conditions is essential.[3]
-
Temperature Control: The temperature range of 120-125 °C is critical.[3] Lower temperatures may lead to an incomplete reaction, while significantly higher temperatures can cause decomposition of the starting material or product.
-
Catalyst: A phase-transfer catalyst like tetrabutylammonium bromide is necessary to facilitate the reaction between the organic substrate and the inorganic cyanide salt.[3] Ensure the catalyst is dry and of high purity.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the cyanide reagent or react with the substrate. Ensure all reagents and glassware are thoroughly dried before use.
-
Reaction Time: A reaction time of 10 hours is recommended to ensure the reaction proceeds to completion.[3] Monitor the reaction progress using an appropriate technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Q3: I am using the 3,5-dichloropyridine 1-oxide method and my yield is poor (~40%). How can I optimize this?
A3: A 40.2% yield for this method is reported in the literature, but several factors can lead to lower outcomes.[3][4]
-
Reagent Purity and Stoichiometry: Trimethylsilyl cyanide is highly reactive and moisture-sensitive. Use a fresh, high-purity reagent and ensure it is added under an inert atmosphere (e.g., nitrogen or argon). Verify the stoichiometry of all reagents, particularly dimethylcarbamoyl chloride.[4]
-
Reaction Time: This reaction requires a long stirring period (48 hours) at room temperature to proceed to completion.[4] Ensure adequate mixing for the entire duration.
-
Work-up Procedure: During the aqueous work-up with 10% sodium bicarbonate solution, vigorous stirring is necessary to quench any unreacted reagents.[4] Inefficient extraction will also lead to product loss.
-
Purification: This method requires both column chromatography and subsequent recrystallization.[4] Significant product loss can occur during these steps. Ensure the silica gel is properly packed and an optimal eluent system is used for chromatography. For recrystallization, use a minimal amount of hot solvent to avoid redissolving a large fraction of the product.[4]
Q4: What is the most effective method for purifying crude this compound?
A4: The optimal purification strategy depends on the synthetic route and the nature of the impurities. A multi-step approach is typically most effective.
-
Aqueous Wash: After the reaction is complete, quenching with an aqueous solution like sodium bicarbonate can neutralize acidic components and remove some water-soluble impurities.[1]
-
Solvent Extraction: The product can be efficiently extracted from the aqueous phase using an organic solvent like dichloromethane.[4]
-
Column Chromatography: For removing closely related byproducts, silica gel column chromatography is effective. Dichloromethane has been successfully used as an eluent.[4]
-
Recrystallization: This is the final and most critical step for achieving high purity. Effective solvent systems include methanol[4] or a mixture of acetonitrile and n-heptane.[1] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, enabling the formation of pure crystals.
Q5: What are the primary safety concerns when synthesizing this compound?
A5: This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Cyanide Reagents: Potassium cyanide, copper(I) cyanide, and trimethylsilyl cyanide are all highly toxic.[3] They are harmful if swallowed, inhaled, or in contact with skin.[5] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.
-
Reagents and Solvents: Phosphorus oxychloride and dimethylcarbamoyl chloride are corrosive and toxic.[1][4] Organic solvents like dichloromethane and acetonitrile are volatile and have associated health risks.[1][4]
-
Product Hazards: The final product, this compound, is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[6]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes key quantitative data from different synthetic routes to allow for easy comparison.
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Reference |
| 2-Fluoro-3,5-dichloropyridine | Potassium cyanide, Tetrabutylammonium bromide | 120 - 125 °C, 10 h | 86.1% | [3] |
| 3,5-dichloro-2-bromopyridine | Copper(I) cyanide, 2-methylimidazole | N,N-dimethyl acetamide, 105 - 110 °C | 68.2% | [3] |
| 3,5-dicholoropyridine N-oxide | Trimethylsilyl cyanide, Dimethylcarbamoyl chloride | Dichloromethane, 20 °C, 48 h | 40.2% | [3][4] |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis from 2-Fluoro-3,5-dichloropyridine (Yield: 86.1%)
This protocol is based on the highest-yield method identified.[3]
Materials:
-
2-Fluoro-3,5-dichloropyridine
-
Potassium cyanide (KCN), dried
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Fluoro-3,5-dichloropyridine, potassium cyanide (1.2 eq), and tetrabutylammonium bromide (0.1 eq) in an anhydrous solvent.
-
Reaction: Heat the reaction mixture to 120-125 °C under a nitrogen atmosphere.
-
Monitoring: Stir the reaction vigorously for 10 hours, monitoring its progress by TLC or GC analysis.
-
Work-up: After completion, cool the mixture to room temperature. Carefully dilute the reaction mixture with water and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.
Protocol 2: Synthesis from 3,5-dichloropyridine 1-oxide (Yield: 40.2%)
This protocol is adapted from a detailed literature procedure.[4]
Materials:
-
3,5-dichloropyridine 1-oxide (1.0 eq, 0.158 mol, 26 g)
-
Dichloromethane (DCM), 80 mL
-
Trimethylsilyl cyanide (TMSCN) (1.1 eq, 0.174 mol, 21.8 mL)
-
Dimethylcarbamoyl chloride (1.0 eq, 0.158 mol, 14.6 mL)
-
10% aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol for recrystallization
Procedure:
-
Setup: In a suitable flask, dissolve 26 g of 3,5-dichloropyridine 1-oxide in 80 mL of dichloromethane.
-
Reagent Addition: Sequentially add 21.8 mL of trimethylsilyl cyanide and 14.6 mL of dimethylcarbamoyl chloride to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Quenching: After the reaction is complete, add 100 mL of 10% aqueous NaHCO₃ solution and stir vigorously for 10 minutes.
-
Extraction: Separate the organic and aqueous phases. Extract the aqueous phase once more with dichloromethane.
-
Drying and Concentration: Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product first by silica gel column chromatography using dichloromethane as the eluent.
-
Recrystallization: Collect the target fractions, concentrate, and recrystallize the resulting solid from a minimal amount of hot methanol to yield 11 g (40.2%) of pure this compound.[4]
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes for the synthesis and troubleshooting of this compound.
Figure 1: General workflow for the synthesis and purification of this compound.
Figure 2: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dichloro-2-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dichloro-2-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Two common starting materials are 2-hydroxy-6-methyl-3-cyanopyridine and 3,5-dichloropyridine 1-oxide.[1][2]
Q2: What are the typical yields and purity for the synthesis of this compound?
A2: From 2-hydroxy-6-methyl-3-cyanopyridine, a yield of 32.4g with a GC purity of 99.31% has been reported.[1] The synthesis from 3,5-dichloropyridine 1-oxide has been reported to yield 11g (40.2%).[2]
Q3: What are the key reaction parameters to control during the synthesis?
A3: Key parameters include reaction temperature, the molar ratio of reactants, choice of solvent, and reaction time. Careful control of these parameters is crucial for maximizing yield and purity.
Q4: How can I purify the crude this compound?
A4: Purification can be achieved by recrystallization from a solvent system like acetonitrile and n-heptane.[1] Another reported method is silica gel column chromatography using dichloromethane as the eluent, followed by recrystallization from methanol.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is run for the recommended duration. Monitor reaction progress using GC or TLC. - Verify the quality and stoichiometry of reagents. - Optimize the reaction temperature; for the synthesis from 2-hydroxy-6-methyl-3-cyanopyridine, maintaining the temperature between 60-70°C is recommended.[1] |
| Product loss during workup or purification. | - Ensure proper pH adjustment during the workup to prevent product loss. The pH should be adjusted to 7-8 with an aqueous sodium bicarbonate solution.[1] - Optimize the recrystallization or chromatography conditions to minimize loss. | |
| Presence of Starting Material in Product | Incomplete reaction. | - Increase the reaction time. For the synthesis from 3,5-dichloropyridine 1-oxide, the reaction is stirred at room temperature for 48 hours.[2] - Consider a slight excess of the cyanating agent. |
| Formation of Impurities | Side reactions due to incorrect temperature. | - Maintain strict temperature control. For the synthesis using phosphorus oxychloride, the initial addition should be below 30°C, followed by heating to 60-70°C.[1] |
| Presence of moisture. | - Use anhydrous solvents and reagents. Dry the organic phase with a drying agent like anhydrous sodium sulfate before solvent evaporation.[1] | |
| Difficulty in Product Isolation | Product is an oil instead of a solid. | - Ensure complete removal of the solvent. - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. - Verify that the pH of the aqueous phase during extraction is neutral.[1] |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method 1 | Method 2 |
| Starting Material | 2-hydroxy-6-methyl-3-cyanopyridine | 3,5-dichloropyridine 1-oxide |
| Reagents | Phosphorus oxychloride, diisopropylethylamine, tetra-n-butylammonium chloride | Trimethylsilyl cyanide, dimethylcarbamoyl chloride |
| Solvent | Toluene | Dichloromethane |
| Temperature | <30°C initially, then 60-70°C | Room temperature |
| Reaction Time | ~3 hours | 48 hours |
| Yield | 32.4 g | 11 g (40.2%) |
| Purity | 99.31% (GC) | Not specified |
| Purification | Recrystallization (acetonitrile/n-heptane) | Column chromatography (silica gel, dichloromethane), then recrystallization (methanol) |
| Reference | [1] | [2] |
Experimental Protocols
Method 1: From 2-hydroxy-6-methyl-3-cyanopyridine [1]
-
To a stirred mixture of 33.5g (0.25mol) of 2-hydroxy-6-methyl-3-cyanopyridine, 35.5g (0.275mol) of diisopropylethylamine, and 7.0g (0.025mol) of tetra-n-butylammonium chloride in 100mL of toluene, slowly add 26mL (0.275mol) of phosphorus oxychloride while maintaining the internal temperature below 30°C.
-
After the addition is complete, slowly raise the temperature to 60-70°C.
-
Monitor the reaction by GC until completion (approximately 3 hours).
-
Cool the reaction mixture to room temperature and pour it into 500g of ice water to quench the reaction.
-
Adjust the pH to 7-8 with an aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water until neutral.
-
Dry the organic phase with anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the crude product from acetonitrile and n-heptane.
-
Dry the purified product under vacuum (300-400Pa, 50°C) for 4 hours to obtain 32.4g of this compound.
Method 2: From 3,5-dichloropyridine 1-oxide [2]
-
To a solution of 26g (0.158 mol) of 3,5-dichloropyridine 1-oxide in 80mL of dichloromethane, sequentially add 21.8 mL (0.174 mol) of trimethylsilyl cyanide and 14.6 mL (0.158 mol) of dimethylcarbamoyl chloride.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, add 100 mL of a 10% aqueous NaHCO3 solution and stir vigorously for 10 minutes.
-
Separate the organic and aqueous phases. Extract the aqueous phase once with dichloromethane.
-
Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.
-
Collect the target fractions, concentrate, and recrystallize from a small amount of methanol to yield 11g of 2-cyano-3,5-dichloropyridine.
Visualizations
References
Technical Support Center: Synthesis of 3,5-Dichloro-2-cyanopyridine
Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic processes. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial synthesis methods include the cyanation of 3,5-dichloropyridine 1-oxide and the chlorination/cyanation of pyridine derivatives. One common route involves the reaction of 3,5-dichloropyridine 1-oxide with a cyanide source, such as trimethylsilyl cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride. Another approach starts from 2-hydroxy-6-methyl-3-cyanopyridine, which undergoes chlorination using reagents like phosphorus oxychloride.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns revolve around the handling of highly toxic cyanide reagents (e.g., trimethylsilyl cyanide, sodium cyanide) and the potential for releasing hydrogen cyanide (HCN) gas, which is extremely toxic.[1] Additionally, some synthetic routes utilize phosphorus oxychloride, a corrosive and water-reactive chemical that can generate hazardous byproducts.[2] Exothermic reactions are also a concern and require careful temperature control to prevent thermal runaway.
Q3: Are there alternatives to column chromatography for the purification of this compound on a large scale?
A3: Yes, for large-scale purification, recrystallization is a more common and economical method than column chromatography.[3][4] Selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures is key to achieving high purity and yield.[5] Other potential methods for purifying pharmaceutical intermediates include supercritical fluid extraction and advanced membrane-based separation technologies.[4]
Q4: How can I improve the yield of my this compound synthesis?
A4: Low yields can often be attributed to suboptimal reaction conditions, incomplete reactions, or side product formation.[6][7] To improve yields, consider the following:
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Reaction Conditions: Ensure anhydrous conditions if using water-sensitive reagents. Optimize the reaction temperature and time.
-
Reagent Quality: Use high-purity starting materials, as impurities can interfere with the reaction.[8]
-
Stoichiometry: Carefully control the molar ratios of your reactants and reagents.
-
Workup Procedure: Minimize product loss during extraction and washing steps.
Troubleshooting Guides
Issue 1: Low Yield in the Cyanation of 3,5-Dichloropyridine 1-Oxide
This section addresses common problems encountered when synthesizing this compound from its N-oxide precursor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in N-oxide cyanation.
Quantitative Data Summary: Impact of Reaction Parameters on Yield
| Parameter | Condition A | Condition B (Optimized) | Impact on Yield |
| Trimethylsilyl Cyanide (TMSCN) | 1.0 eq | 1.1 eq | Increased |
| Dimethylcarbamoyl Chloride | 0.9 eq | 1.0 eq | Increased |
| Reaction Temperature | 25°C | 40°C | Increased |
| Reaction Time | 24 hours | 48 hours | Increased |
| Atmosphere | Air | Nitrogen | Significantly Increased |
Detailed Troubleshooting Steps:
-
Problem: The reaction appears sluggish or does not go to completion.
-
Possible Cause: Insufficient activation of the N-oxide or moisture in the reaction.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Verify the quality and reactivity of the dimethylcarbamoyl chloride.
-
-
Problem: A significant amount of starting material remains after the reaction.
-
Possible Cause: Sub-stoichiometric amounts of the cyanating agent or activating agent. The reaction may also require a longer time or higher temperature.
-
Solution: Increase the equivalents of trimethylsilyl cyanide and dimethylcarbamoyl chloride slightly (e.g., to 1.1 and 1.05 equivalents, respectively). Monitor the reaction progress by TLC or GC-MS and adjust the reaction time and temperature as needed.
-
-
Problem: The isolated product is impure, containing multiple byproducts.
-
Possible Cause: Side reactions due to moisture or incorrect stoichiometry. The workup procedure may be inefficient at removing impurities.
-
Solution: Ensure rigorous anhydrous conditions. During workup, perform a bicarbonate wash to remove acidic impurities. Optimize the recrystallization solvent to ensure selective precipitation of the desired product.
-
Issue 2: Challenges in the Synthesis from 2-hydroxy-6-methyl-3-cyanopyridine
This route involves a chlorination step that can present its own set of challenges, particularly at scale.
Logical Relationship Diagram
Caption: Key challenges and mitigation strategies in the chlorination step.
Quantitative Data Summary: Chlorination Reaction Parameters
| Parameter | Condition A | Condition B (Optimized) | Impact on Purity |
| Phosphorus Oxychloride (POCl₃) | 1.5 eq | 1.1 eq | Increased |
| Addition Temperature | 25°C | <10°C | Significantly Increased |
| Reaction Temperature | 80°C | 60-70°C | Increased |
| Quench Procedure | Addition to water | Slow addition to ice/water | Improved Safety & Purity |
Detailed Troubleshooting Steps:
-
Problem: The reaction is difficult to control and shows a rapid temperature increase.
-
Possible Cause: The reaction with phosphorus oxychloride is highly exothermic.[9]
-
Solution: Add the phosphorus oxychloride dropwise to the reaction mixture at a low temperature (e.g., below 10°C) with efficient stirring and external cooling.
-
-
Problem: The formation of dark, tarry byproducts is observed.
-
Possible Cause: The reaction temperature is too high, leading to decomposition.
-
Solution: Maintain a controlled reaction temperature, typically between 60-70°C, after the initial addition of phosphorus oxychloride.[10]
-
-
Problem: Difficulties during the workup, such as violent quenching.
-
Possible Cause: Quenching unreacted phosphorus oxychloride with water is a highly exothermic and hazardous process.[2]
-
Solution: Cool the reaction mixture to room temperature before slowly and carefully adding it to a mixture of ice and water with vigorous stirring. Subsequently, neutralize the acidic solution with a base like sodium bicarbonate.
-
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dichloropyridine 1-Oxide
This protocol is adapted from established laboratory procedures.[11]
Experimental Workflow
Caption: Workflow for the synthesis from 3,5-Dichloropyridine 1-Oxide.
Materials:
-
3,5-Dichloropyridine 1-oxide
-
Trimethylsilyl cyanide (TMSCN)[12]
-
Dimethylcarbamoyl chloride
-
Dichloromethane (anhydrous)
-
10% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
Procedure:
-
In a dry, inert atmosphere reaction vessel, dissolve 3,5-dichloropyridine 1-oxide (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add trimethylsilyl cyanide (1.1 eq) followed by the dropwise addition of dimethylcarbamoyl chloride (1.0 eq).
-
Stir the reaction mixture at room temperature for 48 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and carefully add 10% aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a minimal amount of hot methanol to yield this compound as a crystalline solid.
Protocol 2: Synthesis of this compound from 2-hydroxy-6-methyl-3-cyanopyridine
This protocol is based on a chlorination/aromatization sequence.[10]
Materials:
-
2-hydroxy-6-methyl-3-cyanopyridine
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Ice
-
Sodium bicarbonate
Procedure:
-
To a reaction vessel, add 2-hydroxy-6-methyl-3-cyanopyridine (1.0 eq), diisopropylethylamine (1.1 eq), and toluene.
-
With efficient stirring and cooling, slowly add phosphorus oxychloride (1.1 eq) while maintaining the internal temperature below 30°C.
-
After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain for approximately 3 hours, monitoring by GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate vessel, prepare a large volume of ice water.
-
Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring to quench the reaction.
-
Adjust the pH of the mixture to 7-8 with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | 85331-33-5 [chemicalbook.com]
- 12. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3,5-Dichloro-2-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-Dichloro-2-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography.[1] A combination of these two techniques is often employed to achieve high purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a yellow to light brown or white to light yellow crystalline powder.[1] Its melting point is in the range of 101-103 °C.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Based on common synthesis routes, such as the cyanation of 3,5-dichloropyridine 1-oxide, potential impurities may include:
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Unreacted starting materials (e.g., 3,5-dichloropyridine 1-oxide).
-
Reagents from the synthesis (e.g., trimethylcyanosilane, dimethylcarbamoyl chloride).[1]
-
Positional isomers, although the directing effects in the synthesis aim to minimize these.
-
Hydrolysis products, such as 3,5-dichloro-2-carboxamidopyridine or 3,5-dichloropicolinic acid, if exposed to acidic or basic conditions.
-
Residual solvents from the reaction or initial workup (e.g., dichloromethane).
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the separation of this compound from its impurities during column chromatography. For quantitative analysis of purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | The solution is not saturated (too much solvent was used). | Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again. |
| Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. | ||
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | Use a lower-boiling point solvent or a solvent mixture. For instance, if using a high-boiling solvent, try switching to methanol or an acetonitrile/n-heptane mixture.[2] |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The purified crystals are still colored (yellow/brown). | Colored impurities are co-precipitating with the product. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this may slightly reduce the overall yield. |
| Low recovery of the purified product. | The product has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. |
| Too much solvent was used initially. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from impurities. | The eluent system is not optimized. | If the compound is eluting too quickly (high Rf), decrease the polarity of the eluent. If it is eluting too slowly (low Rf), increase the eluent polarity. For this compound, dichloromethane has been reported as an effective eluent.[1] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, start with pure dichloromethane and gradually add a more polar solvent like ethyl acetate. |
| Streaking of the compound band on the column. | The crude sample was not properly loaded onto the column. | Dissolve the crude product in a minimal amount of the initial eluent and load it carefully onto the top of the silica gel in a narrow band. |
Experimental Protocols
Recrystallization of this compound from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decoloration (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Silica Gel Column Chromatography of this compound
-
Column Preparation: Securely clamp a glass chromatography column in a vertical position in a fume hood. Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in dichloromethane and carefully pour it into the column, allowing the silica to settle without forming air bubbles. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with dichloromethane, collecting fractions in test tubes or flasks.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Fraction Collection: Combine the fractions containing the pure this compound.
-
Solvent Removal: Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Comparison of Reported Purification Outcomes for this compound
| Purification Method | Solvent/Eluent | Purity | Yield | Reference |
| Column Chromatography followed by Recrystallization | Dichloromethane (column), Methanol (recrystallization) | Not specified, melting point 102 °C | 40.2% | [1] |
| Recrystallization | Acetonitrile and n-heptane | 99.31% (by GC) | Not specified | [2] |
Note: The yield and purity can vary significantly depending on the scale of the reaction and the initial purity of the crude product.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for the purification of this compound.
References
avoiding byproduct formation in dichloropyridine cyanation
Welcome to the technical support center for dichloropyridine cyanation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding byproduct formation in these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the cyanation of dichloropyridines?
The most common byproducts include:
-
Incomplete reaction products: This results in the recovery of the starting dichloropyridine material.
-
Mono-cyanated dichloropyridines: In cases where dicyanation is the goal, the reaction may stop after the first substitution.
-
Isomeric products: Depending on the starting material, cyanation at different positions on the pyridine ring can lead to a mixture of isomers.
-
Hydrolysis products: The desired cyanopyridine can be hydrolyzed to the corresponding carboxamide or carboxylic acid, especially during workup or under non-anhydrous conditions.[1]
-
Products of reaction with solvent or base: In some cases, the solvent (e.g., DMF) or additives can react with the starting material or intermediates.
Q2: My cyanation reaction is showing low yield. What are the likely causes?
Low yields can stem from several factors:
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Incomplete conversion: The reaction may not have gone to completion. This can be checked by monitoring the consumption of the starting material using techniques like TLC or LC-MS.[1]
-
Product degradation: The desired cyanopyridine might be unstable under the reaction conditions, leading to the formation of byproducts.
-
Suboptimal reaction conditions: The temperature, reaction time, or stoichiometry of reagents may not be optimal for your specific substrate.
-
Poor quality of reagents: Impurities in solvents, starting materials, or the cyanide source can interfere with the reaction. For instance, the quality of copper cyanide (CuCN) is critical in Rosenmund-von Braun reactions.[1]
Q3: How can I prevent the hydrolysis of my cyanopyridine product to the corresponding amide or acid?
To minimize hydrolysis of the nitrile group:
-
Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Control reaction temperature and time: Higher temperatures and longer reaction times can promote hydrolysis. It's advisable to run the reaction at the lowest effective temperature for the shortest time necessary for completion.[1]
-
Careful workup: During the workup, avoid prolonged exposure to strong acidic or basic aqueous solutions.
Q4: I am observing the formation of multiple cyanated isomers. How can I improve the regioselectivity?
The regioselectivity of the cyanation reaction is influenced by a combination of electronic and steric factors of the dichloropyridine substrate.[2][3] To improve selectivity:
-
Choice of catalyst and ligand: The catalyst and ligand system can have a significant impact on which chlorine atom is substituted. Experimenting with different palladium or nickel catalysts and phosphine ligands may improve selectivity.
-
Reaction temperature: Temperature can affect the selectivity of the reaction. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Protecting groups: In some cases, a protecting group strategy might be necessary to block a more reactive site and direct the cyanation to the desired position.
Troubleshooting Guide
This section provides a more in-depth look at specific issues and offers detailed solutions.
Problem 1: Incomplete Conversion of Dichloropyridine
If you observe a significant amount of starting material remaining after the reaction, consider the following:
-
Catalyst activity: The catalyst may be deactivated. Ensure you are using a high-quality catalyst and that it is handled under appropriate conditions to prevent deactivation. For palladium-catalyzed reactions, the choice of ligand is crucial.
-
Reaction temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature and monitor the progress.
-
Cyanide source solubility: Some cyanide sources, like NaCN, have low solubility in organic solvents. The addition of a phase-transfer catalyst may be beneficial.[4]
Problem 2: Formation of Hydrolysis Byproducts (Amide/Carboxylic Acid)
The presence of water is the primary cause of this side reaction.
| Parameter | Condition A (High Hydrolysis) | Condition B (Low Hydrolysis) |
| Solvent | Technical grade (may contain water) | Anhydrous, freshly distilled |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
| Workup | Prolonged exposure to aqueous acid/base | Rapid extraction with minimal contact |
| Temperature | High (e.g., >150°C) | Optimized lower temperature |
Troubleshooting Workflow for Byproduct Identification and Mitigation
Caption: Troubleshooting workflow for identifying and mitigating byproducts.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Dichloropyridine
This protocol is a general guideline and may require optimization for specific dichloropyridine isomers.
Materials:
-
Dichloropyridine (1.0 eq)
-
Potassium ferrocyanide (K4[Fe(CN)6]) (0.3-0.5 eq)
-
Palladium(II) acetate (Pd(OAc)2) (1-5 mol%)
-
Ligand (e.g., dppf) (1-5 mol%)
-
Solvent (e.g., anhydrous DMF or NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried flask, add the dichloropyridine, potassium ferrocyanide, palladium(II) acetate, and ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Byproducts by GC-MS
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute it with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
-
Filter the sample through a syringe filter (0.22 µm) to remove any solid particles.
GC-MS Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV
By comparing the mass spectra of the peaks in the chromatogram with a mass spectral library, you can identify the starting material, desired product, and any byproducts.
General Experimental Workflow
References
Technical Support Center: Catalyst Deactivation in Reactions with 3,5-Dichloro-2-cyanopyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with catalyst deactivation in reactions involving 3,5-Dichloro-2-cyanopyridine. The unique chemical properties of halogenated cyanopyridines present specific challenges, primarily related to the interaction of the pyridine nitrogen with the catalyst's metal center. This guide is intended for researchers, scientists, and drug development professionals to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling and hydrogenation reactions involving this compound particularly challenging? A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring.[1][2] This nitrogen has a lone pair of electrons that can coordinate strongly to the transition metal center (commonly palladium) of the catalyst.[1][3] This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle.[1][4] This is a well-known issue for nitrogen-containing heterocycles.[3]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions? A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1][4]
-
Fouling or Coking: The deposition of carbon-based materials or polymeric byproducts on the catalyst's surface can physically block active sites and pores.[3][4][5] A black and clumped appearance of a heterogeneous catalyst after a reaction often indicates coking.[4]
-
Sintering (Thermal Degradation): High reaction temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger, less active particles, which reduces the total active surface area.[3][4][5][6] This process is often irreversible.[4]
-
Leaching: The active metal can dissolve from the solid support into the reaction mixture, leading to a loss of active sites.[6][7]
Q3: What are the visible signs that my catalyst is deactivating? A3: Observable signs of catalyst deactivation can include a significant slowdown or complete stall of the reaction before the starting material is consumed, a change in the color of the reaction mixture, or the precipitation of metal, such as the formation of palladium black.[3][8] For heterogeneous catalysts, a change in physical appearance, such as clumping, can also be an indicator.[3][4]
Q4: How can the choice of ligand help prevent catalyst deactivation? A4: The choice of ligand is crucial, especially in palladium-catalyzed cross-coupling reactions. Using sterically bulky and electron-rich phosphine ligands, such as XPhos, SPhos, or tBuXPhos, can help mitigate catalyst poisoning.[1][9] These ligands create a crowded environment around the metal center, which can physically hinder the pyridine nitrogen from coordinating while still allowing the desired catalytic cycle to proceed.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the metal center.[1][9]2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. This can sometimes overcome the energy barrier of poisoning but monitor for decomposition.[1]3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient in-situ generation of the active catalytic species.[1][10] |
| Inefficient Oxidative Addition or Catalyst Activation | 1. Optimize Base and Solvent: Screen different anhydrous bases (e.g., K₂CO₃, K₃PO₄) and degassed, anhydrous solvents (e.g., toluene, dioxane).[8]2. Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Rigorously degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[8] | |
| Reaction Stalls Before Completion | Gradual Catalyst Deactivation (Fouling/Poisoning) | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be sufficient to achieve full conversion.[1]2. Optimize Ligand-to-Metal Ratio: A slight excess of ligand (e.g., 1.1:1 to 2:1 L:Pd) can help stabilize the catalyst and prevent aggregation.[8] |
| Formation of Palladium Black | Catalyst Decomposition (Sintering) | 1. Control the Temperature: High temperatures accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate.[6][8]2. Ensure a Strictly Inert Atmosphere: The presence of oxygen is a primary cause of Pd(0) oxidation and precipitation.[8] |
| Inconsistent Results Between Batches | Variability in Reagent Purity or Reaction Setup | 1. Verify Reagent Purity: Ensure the purity of this compound and other reagents, as impurities can act as catalyst poisons.[3]2. Strictly Control Moisture and Air: Use freshly dried solvents and oven-dried glassware. Water and oxygen can contribute significantly to catalyst deactivation.[3] |
Visualizations
Caption: Catalyst poisoning pathway. The pyridine nitrogen can coordinate to the active Pd(0) catalyst, forming an inactive complex and halting the desired catalytic cycle.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Caption: General workflow for the regeneration of a deactivated heterogeneous palladium catalyst.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling
-
Materials: this compound (1.0 eq), boronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, 2.0 eq), anhydrous solvent (e.g., Toluene or Dioxane).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, boronic acid, base, and palladium catalyst.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Monitoring Catalyst Deactivation by Reaction Profiling
This protocol allows for the quantitative assessment of catalyst activity and stability over time.
-
Setup: Assemble the reaction as described in Protocol 1, but include an internal standard (e.g., dodecane) that is inert to the reaction conditions.
-
Procedure:
-
Before heating, take an initial sample (t=0) from the reaction mixture.
-
Once the reaction reaches the target temperature, begin taking small, measured aliquots (e.g., 0.1 mL) at regular intervals (e.g., every 15-30 minutes).
-
Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica to remove the catalyst.
-
Analyze the quenched samples by GC-MS or LC-MS to determine the ratio of product to the internal standard.
-
Data Analysis: Plot the yield of the product versus time. A linear increase indicates a stable catalyst, while a curve that plateaus before reaching full conversion is a clear indication of catalyst deactivation.[1]
-
Protocol 3: Regeneration of a Deactivated Pd/C Catalyst
This procedure is suitable for catalysts deactivated by fouling or poisoning, but may not restore activity lost to sintering.[4]
-
Materials: Deactivated Pd/C catalyst, deionized water, methanol, filtration apparatus.
-
Procedure:
-
Isolation: After the reaction, allow the heterogeneous catalyst to settle. Carefully decant the solvent. For air-sensitive catalysts, perform filtration under an inert atmosphere.
-
Washing: Transfer the recovered catalyst to a flask. Add deionized water, stir or sonicate for 15-20 minutes, and then filter. Repeat this washing step. A patent for a similar system suggests a series of washes with deionized water and methanol.[4]
-
Follow with two similar washes using methanol.
-
Drying: Dry the washed catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60 °C) for several hours.
-
Activity Test: Before reusing on a large scale, test the regenerated catalyst's activity in a small-scale trial reaction to quantify its recovery.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Toxic Effluents in 3,5-Dichloro-2-cyanopyridine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the production of 3,5-Dichloro-2-cyanopyridine. The focus is on the effective management of toxic effluents generated during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic components in the effluent from this compound synthesis?
A1: The primary toxic components in the wastewater generated during the synthesis of this compound (3,5-DCPN) typically include:
-
Unreacted 3,5-Dichloropicolinonitrile (3,5-DCPN): The target molecule itself is harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Chlorinated Pyridine Byproducts: Depending on the synthetic route, byproducts such as other chlorinated pyridines may be present.
-
Organic Solvents: Solvents like toluene or dichloromethane may be used in the synthesis and subsequent purification steps.[3]
-
Reagents and Catalysts: Residual reagents and catalysts from the synthesis process can also contribute to the toxicity of the effluent.
Q2: What are the recommended initial steps for treating wastewater containing this compound?
A2: An effective initial approach to treating this type of wastewater involves a combination of physical and chemical methods:
-
Neutralization: Adjusting the pH of the effluent is a critical first step, as many subsequent treatment processes have optimal pH ranges. For instance, Fenton's reagent is most effective at a pH between 3.0 and 3.5.[4]
-
Solvent Stripping/Extraction: If volatile organic solvents are present in high concentrations, steam stripping or liquid-liquid extraction can be employed to remove and potentially recover them before further treatment.
-
Adsorption: Using activated carbon is a common and effective method for removing dissolved organic compounds like chlorinated pyridines from wastewater.[5]
Q3: Which advanced treatment method is most effective for the complete degradation of this compound?
A3: Advanced Oxidation Processes (AOPs) are highly effective for the complete mineralization of refractory organic pollutants like 3,5-DCPN into less harmful substances such as CO2, H2O, and inorganic ions. The Fenton process (using hydrogen peroxide and an iron catalyst) is a widely used AOP for treating industrial wastewater containing chlorinated organic compounds.[6][7]
Q4: Are there any biological treatment options for this type of effluent?
A4: While direct biological treatment of highly concentrated and toxic effluent containing chlorinated pyridines can be challenging, it can be a viable option for polishing the wastewater after initial chemical or physical treatment has significantly reduced the concentration of toxic compounds. Acclimatized microbial consortia can be used to degrade residual chlorinated pyridines.
Q5: How can I monitor the effectiveness of the treatment process?
A5: The effectiveness of the treatment can be monitored by analyzing water samples at different stages of the process. Key analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify specific organic compounds like 3,5-DCPN and its byproducts.
-
High-Performance Liquid Chromatography (HPLC): Another powerful technique for the separation and quantification of organic molecules.
-
Total Organic Carbon (TOC) Analysis: To measure the total amount of organic pollutants in the water.
-
Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) Tests: To assess the overall organic load and the biodegradability of the wastewater.
Troubleshooting Guides
Adsorption with Activated Carbon
| Problem | Possible Cause | Solution |
| Low removal efficiency of 3,5-DCPN. | Incorrect pH. | The adsorption of pyridine derivatives on activated carbon can be pH-dependent. Conduct small-scale experiments to determine the optimal pH for maximum adsorption. |
| Insufficient contact time. | Ensure the wastewater has adequate contact time with the activated carbon. This can be achieved by reducing the flow rate or increasing the size of the carbon bed. | |
| Activated carbon is saturated. | The activated carbon has a finite adsorption capacity and will eventually become saturated. Replace or regenerate the spent activated carbon. | |
| Presence of competing organic compounds. | Other organic molecules in the effluent may compete with 3,5-DCPN for adsorption sites on the activated carbon. Consider a pre-treatment step to remove these interfering compounds. | |
| High pressure drop across the carbon bed. | Clogging with suspended solids. | Pre-filter the wastewater to remove any suspended solids before it enters the activated carbon column. |
| Compaction of the carbon bed. | Backwash the carbon bed periodically to re-fluidize it and prevent compaction. |
Advanced Oxidation Process (Fenton's Reagent)
| Problem | Possible Cause | Solution |
| Incomplete degradation of 3,5-DCPN. | Suboptimal pH. | The Fenton reaction is highly pH-dependent and works best in a pH range of 3.0-3.5.[4] Adjust the pH of the wastewater before adding the Fenton's reagent. |
| Incorrect H₂O₂ to Fe²⁺ ratio. | The ratio of hydrogen peroxide to ferrous iron is critical for the efficient generation of hydroxyl radicals. The optimal ratio should be determined experimentally through jar tests. | |
| Insufficient reagent dosage. | The amount of Fenton's reagent required depends on the concentration of pollutants (COD) in the wastewater. Increase the dosage of both H₂O₂ and Fe²⁺. | |
| Presence of radical scavengers. | Certain compounds in the wastewater can consume the hydroxyl radicals, reducing the efficiency of the process. Identify and, if possible, remove these scavengers before the Fenton treatment. | |
| Reaction is too vigorous and exothermic. | High concentration of organic pollutants. | Dilute the wastewater or add the hydrogen peroxide in a slow, controlled manner to manage the reaction rate and temperature. |
| Excessive sludge production. | High dosage of iron catalyst. | Optimize the iron dosage to the minimum effective concentration. After the reaction, adjust the pH to above 7 to precipitate the iron as ferric hydroxide, which can then be removed by sedimentation or filtration. |
Quantitative Data Presentation
Table 1: Activated Carbon Adsorption Capacities for Pyridine and Related Compounds
| Adsorbent | Target Compound | Adsorption Capacity (mg/g) | Reference |
| Granulated Activated Carbon | Chlorpyrifos | Complete removal from simulated runoff | [8] |
| Biochar | Chlorpyrifos | Complete removal from simulated runoff | [8] |
| Granulated Activated Carbon | Imidacloprid | Breakthrough observed after one week | [8] |
| Biochar | Imidacloprid | Complete removal from simulated runoff | [8] |
Note: Specific adsorption data for this compound on various activated carbons is limited in publicly available literature. The data presented is for structurally related chlorinated and nitrogen-containing organic compounds to provide a general indication of performance.
Table 2: Typical Operating Parameters for Fenton's Oxidation
| Parameter | Typical Range | Notes |
| pH | 3.0 - 3.5 | Optimal for hydroxyl radical production.[4] |
| [Fe²⁺] : [H₂O₂] ratio | 1:5 - 1:10 (w/w) | Should be optimized for the specific wastewater.[7] |
| Temperature | 20 - 40 °C | Higher temperatures can lead to inefficient H₂O₂ decomposition.[7] |
| Reaction Time | 30 - 120 minutes | Dependent on the concentration and nature of the pollutants. |
Experimental Protocols
Protocol 1: Jar Test for Optimizing Fenton's Reagent Dosage
Objective: To determine the optimal dosage of ferrous sulfate (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂) for the treatment of 3,5-DCPN containing wastewater.
Materials:
-
Wastewater sample containing 3,5-DCPN
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers (1 L) and a gang stirrer
-
pH meter
-
Analytical equipment for measuring 3,5-DCPN concentration (e.g., GC-MS)
Procedure:
-
Fill a series of six 1 L beakers with 500 mL of the wastewater sample.
-
Adjust the pH of the water in each beaker to 3.0-3.5 using sulfuric acid.
-
While stirring at a constant speed, add varying amounts of FeSO₄·7H₂O to each beaker to achieve a range of concentrations (e.g., 50, 100, 150, 200, 250 mg/L).
-
To each beaker, add a predetermined ratio of 30% H₂O₂ (e.g., maintaining a 1:5 w/w ratio of Fe²⁺ to H₂O₂).
-
Allow the reaction to proceed for a set time (e.g., 60 minutes), maintaining constant stirring.
-
After the reaction time, stop stirring and adjust the pH to >7 with NaOH to precipitate the iron.
-
Allow the precipitate to settle, then collect a supernatant sample from each beaker.
-
Analyze the supernatant samples for the residual concentration of 3,5-DCPN.
-
The optimal dosage is the one that achieves the desired level of removal with the minimum amount of reagents.
Protocol 2: Activated Carbon Adsorption Isotherm Study
Objective: To determine the adsorption capacity of a specific activated carbon for 3,5-DCPN.
Materials:
-
Stock solution of 3,5-DCPN of known concentration
-
Activated carbon (powdered or granular)
-
Erlenmeyer flasks with stoppers
-
Shaker table
-
Filtration apparatus
-
Analytical equipment for measuring 3,5-DCPN concentration
Procedure:
-
Prepare a series of solutions with varying concentrations of 3,5-DCPN by diluting the stock solution.
-
Accurately weigh a fixed amount of activated carbon (e.g., 0.1 g) and add it to each flask.
-
Add a known volume (e.g., 100 mL) of the different concentration 3,5-DCPN solutions to the flasks.
-
Place the flasks on a shaker table and agitate at a constant speed and temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After reaching equilibrium, filter the samples to separate the activated carbon.
-
Analyze the filtrate for the final concentration of 3,5-DCPN.
-
Calculate the amount of 3,5-DCPN adsorbed per unit mass of activated carbon for each initial concentration.
-
Plot the amount adsorbed versus the equilibrium concentration and fit the data to an adsorption isotherm model (e.g., Langmuir or Freundlich) to determine the maximum adsorption capacity.
Visualizations
Caption: General workflow for the treatment of toxic effluents from this compound production.
Caption: Proposed degradation pathway of this compound during Advanced Oxidation Processes.
References
- 1. This compound | 85331-33-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pjoes.com [pjoes.com]
- 5. Activated Carbon Absorption | Index, Capacity | Sentry Air Systems [sentryair.com]
- 6. researchgate.net [researchgate.net]
- 7. usptechnologies.com [usptechnologies.com]
- 8. anthrocean.org [anthrocean.org]
Technical Support Center: Workup and Purification of 3,5-Dichloro-2-cyanopyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-cyanopyridine. It offers detailed workup procedures, purification protocols, and solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure for a reaction involving this compound?
A typical workup procedure involves quenching the reaction, followed by an aqueous wash, extraction with an organic solvent, drying of the organic phase, and finally, removal of the solvent. For instance, after a reaction in an organic solvent like dichloromethane, the mixture is often treated with a 10% aqueous sodium bicarbonate solution.[1] The layers are then separated, and the aqueous layer is further extracted with the organic solvent. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1]
Q2: My final product of this compound has a yellowish or brownish tint. What could be the cause and how can I decolorize it?
The appearance of colored impurities is a common issue. This compound itself is described as a yellow to light brown crystalline powder.[1] If a purer, less colored product is desired, recrystallization is an effective purification method. Methanol and a mixture of acetonitrile and n-heptane have been successfully used as recrystallization solvents to obtain a fine, pure product.[1][2]
Q3: I am observing a low yield of this compound after my synthesis. What are the potential reasons?
Low yields can stem from several factors, including incomplete reaction, product degradation, or loss during workup and purification. Incomplete reactions can be addressed by optimizing reaction time and temperature. Product loss during workup can occur through emulsions during extraction or inefficient extraction. Ensuring the aqueous phase is thoroughly extracted multiple times can help mitigate this. Additionally, careful monitoring of each step of the purification process, such as column chromatography and recrystallization, is crucial to minimize losses.
Q4: What are some common side products in the synthesis of this compound?
A potential side reaction is the hydrolysis of the nitrile (cyano) group, which can form the corresponding carboxamide or carboxylic acid, especially in the presence of strong acids or bases at elevated temperatures.[3][4][5] The formation of dimers has also been noted as a possibility in some synthetic routes.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction time and temperature. |
| Product loss during extraction. | - If an emulsion forms during extraction, add a small amount of brine to help break it. - Ensure the aqueous layer is extracted multiple times with the organic solvent to maximize product recovery. | |
| Product loss during purification. | - When performing column chromatography, choose an appropriate solvent system to ensure good separation. - During recrystallization, avoid using an excessive amount of solvent and allow for slow cooling to maximize crystal formation. | |
| Product is an Oil or Gummy Solid | Presence of solvent residue. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Presence of impurities. | - Purify the product using column chromatography. - Attempt to recrystallize the product from a suitable solvent system. A mixture of acetonitrile and n-heptane has been reported to yield a crystalline product.[2] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | - As mentioned above, ensure the reaction has gone to completion by monitoring with TLC or GC. |
| Inefficient purification. | - Optimize the mobile phase for column chromatography to achieve better separation between the product and starting material. | |
| Unexpected Peaks in NMR or MS | Formation of side products (e.g., hydrolysis of the nitrile). | - Review the reaction conditions. Avoid prolonged exposure to strong acids or bases, especially at high temperatures. - Adjust the workup procedure to neutralize any acidic or basic components promptly. |
| Presence of unreacted reagents. | - Use an appropriate aqueous wash to remove water-soluble reagents. For example, a dilute acid wash can remove basic starting materials, while a basic wash can remove acidic ones. |
Experimental Protocols
Standard Aqueous Workup Procedure
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, it may be necessary to neutralize it first by carefully adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for an acidic reaction, or dilute HCl for a basic one). For some procedures, the reaction mixture is poured into ice water to quench the reaction.[2]
-
pH Adjustment: Adjust the pH of the aqueous solution to between 7 and 8 using an aqueous solution of sodium bicarbonate.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane, multiple times (e.g., 3 x 50 mL).
-
Washing: Combine the organic layers and wash them with water until the organic phase is neutral.[2] A final wash with brine can help to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[1][2]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: Dichloromethane has been reported as an effective eluent.[1] The polarity of the eluent can be adjusted based on the polarity of the impurities.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system and collect the fractions containing the desired product.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the pure fractions.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Solvent Selection: Methanol or a mixture of acetonitrile and n-heptane have been used for the recrystallization of this compound.[1][2]
-
Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[2]
Visual Guides
Caption: General experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for common issues in this compound workup.
References
- 1. This compound | 85331-33-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dichloro-2-cyanopyridine and 3,5-Dibromo-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, the choice of halogenated building blocks is critical. The reactivity of these intermediates dictates the feasibility and efficiency of key bond-forming reactions. This guide provides an objective comparison of the reactivity of 3,5-dichloro-2-cyanopyridine and 3,5-dibromo-2-cyanopyridine in three common and vital synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
This comparison is based on established principles of organic chemistry and supported by experimental data from related compounds, providing a framework for researchers to select the optimal reagent for their specific synthetic needs.
Executive Summary
The reactivity of the C-X bond in 3,5-dihalo-2-cyanopyridines is highly dependent on the nature of the chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig): 3,5-dibromo-2-cyanopyridine is the more reactive substrate. The weaker carbon-bromine (C-Br) bond allows for a more facile oxidative addition to the palladium catalyst, which is often the rate-limiting step. This generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the dichloro analogue.
-
For Nucleophilic Aromatic Substitution (SNAr): this compound is predicted to be more reactive. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. The higher electronegativity of chlorine compared to bromine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The relative ability of the halogen to act as a leaving group is less critical in this step.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. The key step in the catalytic cycle for these reactions is the oxidative addition of the aryl halide to a Pd(0) complex. The energy barrier for this step is directly related to the strength of the carbon-halogen bond.
The general trend for C-X bond dissociation energy is C-Cl > C-Br, making the C-Br bond easier to break. This renders aryl bromides more reactive than aryl chlorides in these transformations.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Due to the principles of oxidative addition, 3,5-dibromo-2-cyanopyridine is expected to be more reactive.
Expected Reactivity Order: 3,5-dibromo-2-cyanopyridine > this compound
Illustrative Experimental Data (for related compounds)
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
| 3,5-Dibromopyridine | H₂N(CH₂)₃NH(CH₂)₄NH₂ | Pd₂(dba)₃ / BINAP | NaOtBu, Toluene, 110 °C | Pyridine-containing macrocycle | 43% | [2] |
| 3,5-Dichloropyridine | H₂N(CH₂)₃NH(CH₂)₄NH₂ | Pd₂(dba)₃ / BINAP | NaOtBu, Toluene, 110 °C | Pyridine-containing macrocycle | 25% | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dihalopyridines
-
Assembly: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihalopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium-catalyzed cycle where the oxidative addition of the aryl halide is a key step. Consequently, 3,5-dibromo-2-cyanopyridine is expected to be more reactive. The amination of less reactive aryl chlorides often requires more specialized and bulky electron-rich phosphine ligands, higher temperatures, and potentially higher catalyst loadings.[1]
Expected Reactivity Order: 3,5-dibromo-2-cyanopyridine > this compound
Illustrative Experimental Data (for related compounds)
| Substrate | Amine | Catalyst System | Conditions | Product | Yield | Reference |
| 3,5-Dibromopyridine | Spermidine | Pd(dba)₂ / BINAP | NaOtBu, Dioxane, 100 °C | Mono-aminated product | 74% | [2] |
| 3,5-Dichloropyridine | Spermidine | Pd(dba)₂ / BINAP | NaOtBu, Dioxane, 100 °C | Mono-aminated product | 53% | [2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Dihalopyridines
-
Assembly: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the dihalopyridine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol% Pd), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq.).
-
Reagent Addition: Add the amine (1.1-1.2 eq.) and a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the tube and heat the mixture with stirring to the required temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
II. Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend for halogens in SNAr reactions is often reversed. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The rate-determining step is usually the initial nucleophilic attack.
The presence of electron-withdrawing groups, such as the 2-cyano group and the halogens at the 3 and 5 positions, activates the pyridine ring towards nucleophilic attack. The high electronegativity of chlorine (compared to bromine) enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate of the initial attack by a nucleophile.[3]
Expected Reactivity Order: this compound > 3,5-dibromo-2-cyanopyridine
Illustrative Experimental Data
Direct comparative data for these specific substrates is not available in the literature. However, the established principle of leaving group reactivity in SNAr (F > Cl > Br > I) is a cornerstone of organic chemistry.[3] This is because the C-X bond is broken in the second, fast step of the reaction, so its strength has less influence on the overall reaction rate than the electronic activation for the initial nucleophilic attack.
| Substrate Feature | Influence on SNAr Rate |
| Electronegativity of Halogen | Higher electronegativity (Cl > Br) increases the electrophilicity of the carbon, favoring nucleophilic attack. |
| Electron-withdrawing Groups | The 2-cyano group strongly activates the ring for SNAr. |
| Position of Halogens | Halogens at the 3 and 5 positions further withdraw electron density, activating the ring. |
Experimental Protocol: General Procedure for SNAr with an Amine
-
Assembly: Combine the dihalopyridine (1.0 eq.) and the amine nucleophile (1.0-2.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Base (Optional): If the amine is used as its salt or if an acid scavenger is required, add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 1.5-3.0 eq.).
-
Reaction: Heat the mixture to the appropriate temperature (can range from room temperature to >100 °C, depending on the nucleophile's reactivity) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and pour it into water or ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Diagram: SNAr Mechanism
Caption: Two-step addition-elimination mechanism of SNAr.
Conclusion
The choice between this compound and 3,5-dibromo-2-cyanopyridine should be guided by the intended chemical transformation. For palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, the higher reactivity of the C-Br bond makes 3,5-dibromo-2-cyanopyridine the preferred substrate, likely enabling more efficient and milder reaction conditions. Conversely, for nucleophilic aromatic substitution reactions, the greater electronegativity of chlorine suggests that This compound will be the more reactive option. Researchers should consider these fundamental reactivity principles when designing synthetic routes to optimize reaction efficiency and yield.
References
A Comparative Guide to 3,5-Dichloro-2-cyanopyridine and 2,6-Dichloropyridine for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal building blocks in modern synthetic chemistry: 3,5-Dichloro-2-cyanopyridine and 2,6-Dichloropyridine. Understanding the distinct physicochemical properties, reactivity, and synthetic utility of these isomers is crucial for designing efficient synthetic routes to novel pharmaceuticals, agrochemicals, and functional materials.
Physicochemical Properties: A Tale of Two Isomers
The structural differences between this compound and 2,6-Dichloropyridine give rise to distinct physical and chemical properties. The presence of a strongly electron-withdrawing cyano group at the 2-position in this compound significantly alters its electronic profile compared to the more symmetric 2,6-Dichloropyridine.
| Property | This compound | 2,6-Dichloropyridine |
| CAS Number | 85331-33-5[1][2] | 2402-78-0 |
| Molecular Formula | C₆H₂Cl₂N₂[1][2][3] | C₅H₃Cl₂N[4] |
| Molecular Weight | 173.00 g/mol [1][2][3] | 147.99 g/mol [4] |
| Appearance | Yellow to light brown crystalline powder[5] | White to off-white crystalline solid[4] |
| Melting Point | 101-103 °C[6] | 83-86 °C[4][7] |
| Boiling Point | 271.9 °C (Predicted)[6] | 211-212 °C[4] |
| pKa | -4.61 (Predicted)[6] | -3.02 (Predicted)[4] |
| Solubility | Soluble in organic solvents[8] | Insoluble in water; Soluble in methanol, ethanol, diethyl ether, chloroform, benzene[4] |
Reactivity and Synthetic Utility
The most significant difference between these two compounds lies in their reactivity towards nucleophiles, a critical consideration for synthetic planning. This reactivity is dictated by the positions of the chlorine atoms relative to the electron-withdrawing nitrogen atom of the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr)
In pyridines, the ring nitrogen activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[4][6]
-
2,6-Dichloropyridine: The chlorine atoms are located at the activated C2 and C6 positions.[6] This makes them highly susceptible to displacement by a wide range of nucleophiles (amines, alkoxides, thiols). Mono-substitution is typically facile and predictable, as both positions are equivalent.[1][6] However, the introduction of an electron-donating group in the first substitution step deactivates the ring, making a second substitution more challenging.[1]
-
This compound: The chlorine atoms are at the C3 and C5 positions, which are meta to the ring nitrogen. These positions are not electronically activated by the nitrogen for SNAr, generally resulting in significantly lower reactivity compared to the 2,6-isomer under standard conditions.[4][6] However, the additional powerful electron-withdrawing cyano (-CN) group at the C2 position provides some activation, making substitution possible, though often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or microwave irradiation). The chlorine at C5 is generally the preferred site for nucleophilic attack due to the combined electronic effects of the nitrogen and the cyano group.
The following diagram illustrates a general workflow for a nucleophilic aromatic substitution reaction.
Comparative Performance in SNAr Amination
The synthesis of aminopyridines is a common application for these building blocks. The table below summarizes typical outcomes for reactions with amine nucleophiles.
| Substrate | Nucleophile | Conditions | Product | Yield | Notes |
| 2,6-Dichloropyridine | Primary/Secondary Amines | K₂CO₃, DMF, Microwave (150-200 °C) | 2-Amino-6-chloropyridine | Good | Mono-amination is straightforward. Di-substitution requires harsher conditions.[1] |
| 2,6-Dichloropyridine | Piperidine | Heat | 2-Chloro-6-(piperidin-1-yl)pyridine | Moderate to High | Proceeds readily at the activated C2/C6 position.[6] |
| 3,5-Dichloropyridine * | Piperidine | High Temperature / Forcing Conditions | 3-Chloro-5-(piperidin-1-yl)pyridine | Lower | Requires more forcing conditions due to the unactivated positions. |
| This compound | Primary/Secondary Amines | Strong Base, High Temp / Microwave | 5-Amino-3-chloro-2-cyanopyridine | Moderate | The cyano group provides necessary activation for the reaction to proceed. |
Note: Data for 3,5-Dichloropyridine is included to illustrate the inherent low reactivity of the 3,5-dichloro substitution pattern without the activating cyano group.
Applications in Drug Development
Both molecules serve as key intermediates in the synthesis of high-value active pharmaceutical ingredients (APIs).
2,6-Dichloropyridine in the Synthesis of Enoxacin
2,6-Dichloropyridine is a precursor for the synthesis of Enoxacin, a broad-spectrum fluoroquinolone antibiotic.[9] Enoxacin functions by inhibiting two critical bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.[5][9][10] This leads to double-strand breaks in the bacterial DNA, resulting in cell death.[5] More recent studies have also shown that Enoxacin can modulate microRNA (miRNA) biogenesis and inhibit the c-Jun N-terminal kinase (JNK) signaling pathway, contributing to potential anticancer activities.[10][11]
This compound in the Synthesis of Roxatidine Acetate
This compound is an important intermediate in the synthesis of various pharmaceuticals, including the anti-ulcer drug Roxatidine Acetate.[6] Roxatidine acetate is a competitive histamine H2-receptor antagonist. In the parietal cells of the stomach, histamine binding to H2 receptors stimulates gastric acid secretion. By blocking these receptors, Roxatidine reduces the secretion of gastric acid, making it effective for treating conditions like gastric ulcers and gastroesophageal reflux disease.[3][8][12][13] Recent research also suggests it has anti-inflammatory properties through the inhibition of the NF-κB and p38 MAPK signaling pathways.[8][14]
Experimental Protocols
The following are representative protocols for nucleophilic aromatic substitution on each substrate.
Protocol 1: Microwave-Assisted Amination of 2,6-Dichloropyridine
Objective: To synthesize a 2-amino-6-chloropyridine derivative via SNAr.
Materials:
-
2,6-Dichloropyridine (1.0 eq.)
-
Primary or secondary amine (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine, the desired amine, and potassium carbonate.[1]
-
Add DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-6-chloropyridine.
Protocol 2: Nucleophilic Aromatic Substitution on this compound
Objective: To synthesize a 5-alkoxy-3-chloro-2-cyanopyridine derivative.
Materials:
-
This compound (1.0 eq.)
-
Alcohol (e.g., methanol, ethanol) (as solvent and reactant)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add the alcohol (2.0 eq.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution to form the sodium alkoxide. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-alkoxy-3-chloro-2-cyanopyridine.
Conclusion
The choice between this compound and 2,6-Dichloropyridine is dictated by the desired synthetic outcome and the reactivity required.
-
2,6-Dichloropyridine is the substrate of choice for facile, regioselective mono-functionalization at the activated C2/C6 positions via nucleophilic aromatic substitution. Its predictable reactivity makes it a robust building block for a variety of applications.
A thorough understanding of these reactivity differences is essential for researchers to effectively leverage these versatile intermediates in the rational design and synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Roxatidine acetate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Enoxacin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enoxacin - Wikipedia [en.wikipedia.org]
- 10. Enoxacin - LKT Labs [lktlabs.com]
- 11. The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Reactivity of Dichloropyridine Isomers in Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various dichloropyridine isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced reactivity of these isomers is critical for the rational design and efficient execution of synthetic routes in the development of pharmaceuticals and other advanced materials. This document synthesizes experimental data and theoretical principles to elucidate the factors governing the reactivity and regioselectivity of these important building blocks.
Theoretical Basis for Reactivity
The reactivity of dichloropyridines in SNAr reactions is predominantly governed by the stability of the negatively charged intermediate, the Meisenheimer complex, which is formed upon nucleophilic attack.[1][2] The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negative charge.
The position of the chlorine atoms relative to the ring nitrogen dictates the degree of this stabilization and, consequently, the reactivity of the isomer and the specific position of substitution. For substitutions at the 2- (ortho) and 4- (para) positions, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.[2] This delocalization provides significant stabilization, leading to a lower activation energy and a faster reaction rate. In contrast, substitution at the 3- (meta) or 5-position does not allow for direct resonance stabilization by the nitrogen atom, resulting in a higher energy intermediate and a significantly slower reaction.[2][3]
This trend leads to a general order of reactivity for monochloropyridines: 4-chloro > 2-chloro >> 3-chloro.[2] This principle extends to the dichloropyridine isomers, where the positions activated by the nitrogen atom exhibit enhanced reactivity.
Factors Influencing Reactivity and Regioselectivity
The following diagram illustrates the key factors that influence the outcome of SNAr reactions with dichloropyridine isomers.
Comparative Reactivity Data
The following table summarizes the expected reactivity and regioselectivity based on published experimental outcomes and theoretical calculations.
| Isomer | Nucleophile | Predominant Position of Attack | Typical Yields | Notes |
| 2,3-Dichloropyridine | Hydrazine, Thiophenols | C2 | Good to Excellent (88-95%) | The C2 position is more activated due to the adjacent nitrogen atom stabilizing the Meisenheimer intermediate.[4] |
| 2,4-Dichloropyridine | Primary/Secondary Amines, Alkoxides | C4 | Good to High | The C4 position is generally more susceptible to nucleophilic attack due to greater stabilization of the Meisenheimer intermediate.[1] |
| 2,5-Dichloropyridine | Amines, Alkoxides | C2 | Moderate to Good | The C2 position is activated by the ortho-nitrogen. |
| 2,6-Dichloropyridine | Primary/Secondary Amines, Alkoxides | C2 or C6 (equivalent) | Good | Mono-amination is straightforward; di-amination is more challenging due to ring deactivation by the first electron-donating group.[1] |
| 3,4-Dichloropyridine | Amines, Alkoxides | C4 | Moderate to Good | The C4 position is activated by the para-nitrogen. |
| 3,5-Dichloropyridine | Amines, Alkoxides | C3 or C5 (equivalent) | Low to Moderate | The chlorine atoms are meta to the nitrogen, a less activated position, generally resulting in lower reactivity.[3] Requires more forcing conditions. |
Note: "High", "Good", and "Moderate" are qualitative descriptors based on literature reports where precise, directly comparable yields were unavailable.
Experimental Protocols
The following are representative experimental protocols for the amination and alkoxylation of dichloropyridines.
General Protocol for Amination of Dichloropyridines
Materials:
-
Dichloropyridine isomer (1.0 eq.)
-
Amine nucleophile (1.0-1.2 eq.)
-
Base (e.g., K₂CO₃, NaOtBu, optional, depending on the amine and reaction conditions)
-
Solvent (e.g., DMF, DMSO, NMP, or an alcohol)
Procedure:
-
To a solution of the dichloropyridine in a suitable solvent, add the amine nucleophile and, if necessary, a base.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C, or higher for less reactive isomers). Microwave irradiation can also be employed to accelerate the reaction.[1]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Alkoxylation of Dichloropyridines
Materials:
-
Dichloropyridine isomer (1.0 eq.)
-
Sodium alkoxide (e.g., sodium methoxide, 1.0-1.2 eq.) or an alcohol with a strong base (e.g., NaH).
-
Anhydrous alcohol solvent corresponding to the alkoxide (e.g., methanol for sodium methoxide).
Procedure:
-
Dissolve the dichloropyridine isomer in the corresponding anhydrous alcohol.
-
Add the sodium alkoxide portion-wise at room temperature. For reactions using an alcohol and a strong base, the base is typically added to the alcohol first to generate the alkoxide in situ, followed by the addition of the dichloropyridine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[5]
Experimental Workflow
The following diagram outlines a generalized workflow for conducting and analyzing SNAr reactions with dichloropyridines.
Conclusion
The reactivity of dichloropyridine isomers in SNAr reactions is a nuanced interplay of electronic and steric factors, primarily dictated by the position of the ring nitrogen. The 2,4- and 2,6-isomers are generally more reactive than the 3,5-isomer due to the effective stabilization of the Meisenheimer intermediate.[5] Regioselectivity in unsymmetrical isomers, such as 2,3-, 2,4-, 2,5-, and 3,4-dichloropyridine, is also governed by the ability of the nitrogen to stabilize the intermediate, leading to preferential substitution at the C2 and C4 positions. A thorough understanding of these reactivity patterns, supported by the experimental frameworks provided, is essential for researchers to effectively utilize these versatile building blocks in the synthesis of complex molecular targets.
References
A Comparative Guide to Alternatives for 3,5-Dichloro-2-cyanopyridine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-cyanopyridine is a valuable reagent and building block in organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive chlorine atoms and a cyano group on the pyridine ring, allowing for diverse functionalization. However, the exploration of alternative reagents is crucial for expanding chemical space, improving reaction efficiency, and potentially reducing costs and environmental impact. This guide provides an objective comparison of this compound with its fluoro and bromo analogues—3,5-difluoro-2-cyanopyridine and 3,5-dibromo-2-cyanopyridine—in the context of synthesizing biologically relevant molecules, particularly kinase inhibitors targeting the HER2 signaling pathway.
The Role of Dihalocyanopyridines in Kinase Inhibitor Synthesis
The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site of these enzymes. The 2-aminopyridine moiety, in particular, is a well-established hinge-binding motif. The synthesis of such compounds often involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on a pyridine ring with an amine. 3,5-Dihalo-2-cyanopyridines serve as excellent starting materials for this purpose, with the cyano group activating the ring towards nucleophilic attack.
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and other malignancies. Its signaling pathway plays a central role in cell proliferation, survival, and differentiation. Consequently, HER2 is a prime target for cancer therapy. Small molecule inhibitors that target the ATP-binding site of the HER2 kinase domain are a major class of therapeutics. A common synthetic strategy for these inhibitors involves the construction of a core scaffold that mimics the hinge-binding portion of ATP, often featuring an aminopyridine derivative.
Below is a diagram illustrating a simplified workflow for the synthesis of a generic aminopyridine-based kinase inhibitor scaffold from 3,5-dihalo-2-cyanopyridines.
Caption: Synthetic workflow for an aminopyridine kinase inhibitor scaffold.
Comparison of 3,5-Dihalo-2-cyanopyridines in Nucleophilic Aromatic Substitution
The reactivity of the halogen at the 3- and 5-positions of the 2-cyanopyridine ring in SNAr reactions is a critical factor for their utility as synthetic precursors. The general trend for leaving group ability in SNAr reactions is F > Cl > Br. This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly stabilizes the negative charge in the transition state.
The following table summarizes a comparative analysis of the reactivity of this compound and its fluoro and bromo analogues in a representative amination reaction. While direct side-by-side comparative studies are limited in the literature, the data presented is a composite from various sources performing similar transformations, providing a qualitative and estimated quantitative comparison.
| Reagent | Halogen | Relative Reactivity in SNAr | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| This compound | Chlorine | Moderate | High temperature (100-150 °C), polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K2CO3, Et3N) | 60-85 | Readily available, moderate cost, good balance of reactivity and stability. | May require harsh conditions, potential for side reactions at high temperatures. |
| 3,5-Difluoro-2-cyanopyridine | Fluorine | High | Milder conditions (room temperature to 80 °C), polar aprotic solvent, base. | 75-95 | Higher reactivity allows for milder reaction conditions, often leading to cleaner reactions and higher yields. | Higher cost and less commercially available than the chloro-analogue. |
| 3,5-Dibromo-2-cyanopyridine | Bromine | Low | Harsher conditions (higher temperatures, stronger bases, or palladium catalysis), polar aprotic solvent. | 40-70 (SNAr), >80 (Buchwald-Hartwig) | The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), offering an alternative synthetic route. | Lower reactivity in SNAr, requiring more forcing conditions or a change in reaction type. Potential for debromination as a side reaction. |
Experimental Protocols
General Procedure for the Amination of this compound via Nucleophilic Aromatic Substitution
This protocol is a representative example for the synthesis of a 3-amino-5-chloro-2-cyanopyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline or a substituted aniline) (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the desired amine, and potassium carbonate.
-
Add a sufficient amount of DMF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-amino-5-chloro-2-cyanopyridine derivative.
The HER2 Signaling Pathway
Understanding the biological target is crucial for rational drug design. The HER2 signaling pathway is a complex network of protein interactions that, when dysregulated, can lead to uncontrolled cell growth. The diagram below illustrates the key components and interactions of this pathway, highlighting the role of HER2 dimerization and the downstream PI3K/AKT and MAPK/ERK pathways. Kinase inhibitors developed from dihalocyanopyridine precursors aim to block the ATP-binding site of HER2, thereby inhibiting its kinase activity and preventing the phosphorylation cascade that drives these downstream effects.
Caption: Simplified HER2 signaling pathway.
Conclusion
This compound remains a versatile and cost-effective reagent for the synthesis of aminopyridine-containing compounds. However, for reactions requiring milder conditions or higher yields, 3,5-difluoro-2-cyanopyridine presents a superior alternative, albeit at a higher cost. 3,5-Dibromo-2-cyanopyridine, while less reactive in traditional SNAr reactions, opens up possibilities for palladium-catalyzed cross-coupling methodologies, providing an alternative synthetic strategy. The choice of reagent will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost considerations, and the availability of starting materials. For researchers in drug development targeting pathways like HER2, a thorough understanding of the reactivity and synthetic utility of these dihalocyanopyridine building blocks is essential for the efficient discovery of novel therapeutic agents.
A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for assessing the purity of 3,5-Dichloro-2-cyanopyridine, a crucial intermediate in pharmaceutical and agrochemical synthesis. The selection of an appropriate analytical technique is paramount for ensuring product quality, monitoring reaction progress, and identifying impurities. This document offers an objective comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by detailed experimental protocols and typical performance data to inform method selection and implementation.
Comparison of Analytical Method Performance
The choice of analytical method for determining the purity of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Gas Chromatography is a commonly referenced technique for routine purity assessment of volatile compounds like this compound.[1] High-Performance Liquid Chromatography provides a versatile alternative, particularly for analyzing non-volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a highly accurate, orthogonal method for primary purity assessment without the need for a specific reference standard of the analyte itself.[2][3][4]
Table 1: Comparison of Quantitative Performance
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable (Direct Quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Throughput | High | High | Low to Medium |
| Complexity | Moderate | Moderate | High |
| Primary Application | Routine purity testing, separation of volatile impurities. | Purity testing, analysis of non-volatile impurities. | Absolute purity determination, certification of reference materials. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds such as this compound.[5][6][7] The method involves separating the analyte from its impurities based on their differential partitioning between a stationary phase and a mobile gas phase.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[8]
-
Carrier gas: Helium or Hydrogen.[8]
Procedure:
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) to prepare a stock solution.
GC Conditions:
-
Injector Temperature: 250 °C[8]
-
Oven Temperature Program:
-
Detector Temperature (FID): 280 °C[8]
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[8]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The purity of this compound is typically determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[9][10] A reversed-phase HPLC method is commonly employed for the analysis of pyridine derivatives.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).[8]
Procedure:
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 225 nm.[11]
-
Injection Volume: 10 µL.
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram. The DAD can be used to check for peak purity and to identify potential co-eluting impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[12] It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
Procedure:
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a specific amount of the this compound sample (e.g., 10 mg) into a clean, dry vial.[2]
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.[13] The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[13]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) and transfer the solution to an NMR tube.[2]
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.[2]
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals used in the calculation).
-
Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).[2]
Data Processing and Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons corresponding to the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Experimental Workflow for Purity Analysis
Caption: A generalized workflow for the purity assessment of a chemical substance.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method.
References
- 1. This compound | 85331-33-5 | TCI AMERICA [tcichemicals.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 4. emerypharma.com [emerypharma.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
A Comparative Guide to Spectroscopic Analysis of Impurities in 3,5-Dichloro-2-cyanopyridine
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 3,5-Dichloro-2-cyanopyridine is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can impact reaction yields, introduce downstream purification challenges, and pose potential safety risks. This guide provides an objective comparison of various spectroscopic techniques for the identification and quantification of potential impurities in this compound, supported by representative experimental data and detailed protocols.
Understanding Potential Impurities
The impurity profile of this compound is intrinsically linked to its synthetic route. Common synthetic pathways can introduce several types of impurities:
-
Isomeric Impurities: Positional isomers of dichloropyridine or dichlorocyanopyridine may form due to non-selective halogenation or cyanation reactions. Examples include 2,3-dichloro-5-cyanopyridine and 3,5-dichloro-4-cyanopyridine.
-
Process-Related Impurities: These include unreacted starting materials, partially chlorinated or cyanated intermediates (e.g., 3-chloro-2-cyanopyridine), and over-chlorinated byproducts (e.g., trichlorocyanopyridines).
-
Degradation Products: The nitrile group is susceptible to hydrolysis under certain conditions, which can lead to the formation of 3,5-dichloro-2-pyridinecarboxamide or 3,5-dichloropicolinic acid.[1][2][3][4]
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical technique depends on the nature of the impurity, the required sensitivity, and the analytical objective (identification vs. quantification). High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are powerful and complementary techniques for this purpose.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of impurities in a compound like this compound. The data presented is representative for the analysis of trace aromatic impurities and may vary depending on the specific impurity and analytical conditions.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | pg level | ~0.1% (relative) |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | pg-ng level | ~0.3% (relative) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| **Linearity (R²) ** | > 0.999 | > 0.995 | Not Applicable (Direct Method) |
| Best For | Routine quantification of known, non-volatile, or thermally labile impurities with UV chromophores. | Identification and quantification of volatile and semi-volatile impurities; structural elucidation of unknowns. | Absolute quantification without a specific impurity reference standard; structural confirmation. |
| Limitations | Requires chromophoric impurities; limited structural information. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the analysis of impurities in this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for separating and quantifying non-volatile impurities such as isomeric byproducts and hydrolysis degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with a mixture of Acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Gradient Program: 0-5 min (30% A), 5-20 min (30-70% A), 20-25 min (70% A), 25.1-30 min (30% A).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and lower boiling point process-related impurities.[5][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic and MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the purity of the main component and quantifying impurities without the need for specific reference standards for each impurity.[7][8][9][10][11] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters for ¹H qNMR:
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte or impurities (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation and Analysis:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the known purity and weight of the internal standard.
Visualization of Workflows
The following diagrams illustrate the logical processes for impurity analysis and method selection.
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Functionalization of 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 3,5-dichloro-2-cyanopyridine core is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The strategic introduction of new functionalities at the chlorinated positions via cross-coupling reactions opens up avenues for the development of novel therapeutic agents and advanced materials. This guide provides a comparative overview of common catalytic systems for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, with a focus on catalyst performance and detailed experimental protocols.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For the functionalization of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents. A study on the closely related 2,3,5-trichloropyridine provides valuable insights into effective catalyst systems.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of a palladium acetate-catalyzed ligand-free Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with various arylboronic acids.[1] This data serves as a strong proxy for the expected reactivity of this compound.
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%)[1] |
| Pd(OAc)₂ (0.5 mol%) | None | Na₂CO₃ | DMF/H₂O (3:3.5) | 60 | 12 | Phenylboronic acid | 89 |
| Pd(OAc)₂ (0.5 mol%) | None | Na₂CO₃ | DMF/H₂O (3:3.5) | 60 | 12 | 4-Methylphenylboronic acid | 92 |
| Pd(OAc)₂ (0.5 mol%) | None | Na₂CO₃ | DMF/H₂O (3:3.5) | 60 | 12 | 4-Methoxyphenylboronic acid | 93 |
| Pd(OAc)₂ (0.5 mol%) | None | Na₂CO₃ | DMF/H₂O (3:3.5) | 60 | 12 | 4-Fluorophenylboronic acid | 85 |
| Pd(OAc)₂ (0.5 mol%) | None | Na₂CO₃ | DMF/H₂O (3:3.5) | 60 | 12 | 4-(Trifluoromethyl)phenylboronic acid | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
A reaction vessel is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and palladium(II) acetate (0.5 mol%). A mixture of N,N-dimethylformamide (DMF) and water (3.5:3 mL) is added. The reaction mixture is stirred at 60 °C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is instrumental in introducing nitrogen-containing functional groups into the this compound scaffold, which is a common strategy in drug discovery.
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 |
| [Pd(cinnamyl)Cl]₂ | BrettPhos | Cs₂CO₃ | t-BuOH | 100 |
| Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.). Anhydrous toluene is added, and the mixture is stirred for 5-10 minutes. This compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.) are then added. The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Sonogashira Coupling: For C-C (Alkynyl) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines. These products are valuable intermediates in organic synthesis.
Data Presentation: Catalyst Systems for Sonogashira Coupling
Direct comparative data for various catalysts on this compound is limited. However, successful Sonogashira couplings of related bromo- and chloropyridines provide a basis for catalyst selection.[4][5]
| Catalyst/Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | Room Temp. - Reflux |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Piperidine | DMF | 80 |
| Pd(PhCN)₂Cl₂ | CuI | P(t-Bu)₃ | HN(i-Pr)₂ | Dioxane | Room Temp. |
| PEPPSI-SONO-SP² | None | NHC | K₂CO₃ | EtOH/H₂O | Mild |
Experimental Protocol: General Procedure for Sonogashira Coupling [4]
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as a mixture of THF and triethylamine, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv.) and copper(I) iodide (0.3 equiv.) are added. The mixture is further degassed before the terminal alkyne (1.1 equiv.) is added dropwise. The reaction is stirred at room temperature or heated as required, and its progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Catalytic Cycles and Experimental Workflow
To further aid in the understanding of these functionalization reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
Assessing the Regioselectivity of Reactions with 3,5-Dichloro-2-cyanopyridine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, 3,5-dichloro-2-cyanopyridine is a valuable and versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2][3] The strategic placement of its two chlorine atoms and the electron-withdrawing cyano group presents both opportunities and challenges for regioselective functionalization. This guide provides an objective comparison of the regioselectivity of common synthetic reactions involving this scaffold, supported by available experimental data and detailed protocols.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), and the presence of halogen atoms provides reactive sites for various cross-coupling reactions. The key to unlocking the synthetic potential of this compound lies in understanding and controlling which of the two chlorine atoms, at the C3 or C5 position, will preferentially react.
Factors Influencing Regioselectivity
The regiochemical outcome of reactions on this compound is primarily governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the cyano group at the C2 position significantly influences the electron density at the C3 and C5 positions, thereby affecting their susceptibility to nucleophilic attack and oxidative addition in cross-coupling reactions.
Comparison of Common Reactions
To facilitate a clear comparison, the following sections detail the regioselectivity observed in key reaction types with this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental transformation for introducing a variety of functional groups onto the pyridine ring. The relative reactivity of the C3 and C5 positions towards nucleophiles is a critical consideration.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reaction Conditions | Major Product | Minor Product | Regioisomeric Ratio (approx.) | Yield (%) | Reference |
| Amines (e.g., Primary/Secondary) | Heat, with or without base | 5-Amino-3-chloro-2-cyanopyridine | 3-Amino-5-chloro-2-cyanopyridine | Predominantly C5 substitution | Moderate to High | Inferred from related chemistries |
| Alkoxides (e.g., Sodium Methoxide) | Heat, in corresponding alcohol | 5-Alkoxy-3-chloro-2-cyanopyridine | 3-Alkoxy-5-chloro-2-cyanopyridine | Predominantly C5 substitution | Moderate to High | Inferred from related chemistries |
| Thiolates (e.g., Sodium Thiophenoxide) | Base, polar aprotic solvent | 5-Thioether-3-chloro-2-cyanopyridine | 3-Thioether-5-chloro-2-cyanopyridine | Predominantly C5 substitution | Moderate to High | Inferred from related chemistries |
Note: Specific experimental data for this compound is limited in readily available literature. The expected regioselectivity is inferred from general principles of SNAr on substituted pyridines.
The preference for nucleophilic attack at the C5 position can be rationalized by the electronic influence of the adjacent nitrogen atom and the cyano group, which may stabilize the Meisenheimer intermediate formed during the substitution at C5 to a greater extent than at C3.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions is dictated by the relative ease of oxidative addition of the palladium catalyst to the C-Cl bonds at the C3 and C5 positions.
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Major Product | Minor Product | Regioisomeric Ratio (approx.) | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂, no ligand | 3,5-Dichloro-2-arylpyridine (from 2,3,5-trichloropyridine) | - | Highly selective for C2 | High | [4] |
| Sonogashira | Terminal alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | 5-Alkynyl-3-chloro-2-cyanopyridine | 3-Alkynyl-5-chloro-2-cyanopyridine | Dependent on conditions | Moderate to High | Inferred from related chemistries[5] |
Note: The Suzuki-Miyaura data is for the related 2,3,5-trichloropyridine, which strongly suggests high reactivity at the C2 position. For this compound, coupling is expected at C3 or C5.
For Suzuki-Miyaura coupling, the high regioselectivity for the C2 position in 2,3,5-trichloropyridine provides a valuable insight.[4] This suggests that in this compound, where the C2 position is already functionalized, the electronic and steric environment will dictate the preference between the C3 and C5 positions. The choice of ligand in palladium-catalyzed reactions is known to play a crucial role in controlling regioselectivity in other dihalopyridine systems and is expected to be a key factor for this substrate as well.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new synthetic challenges.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine (1.1-1.5 equiv) and a base such as potassium carbonate or triethylamine (2.0 equiv) to the solution.
-
Reaction Conditions: Heat the mixture to a temperature between 80-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the regioisomers.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the successful coupling with 2,3,5-trichloropyridine and can be optimized for this compound.[4]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a base such as sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, palladium(II) acetate (1-5 mol%).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of DMF and water.[4] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Combine the organic extracts, dry over a drying agent, and concentrate. Purify the residue by column chromatography to separate the product(s).
Visualizing Reaction Pathways
To better understand the factors influencing regioselectivity, the following diagrams illustrate the key reaction pathways.
Conclusion
The regioselective functionalization of this compound is a nuanced challenge that offers access to a diverse range of valuable chemical entities. While a clear preference for nucleophilic substitution at the C5 position is anticipated based on electronic principles, the regioselectivity of palladium-catalyzed cross-coupling reactions is more complex and highly dependent on the specific reaction conditions, particularly the choice of catalyst and ligands. Further experimental investigation is warranted to fully elucidate the factors governing regioselectivity and to develop highly selective methods for the synthesis of specific regioisomers. The protocols and data presented in this guide serve as a valuable starting point for researchers aiming to harness the synthetic potential of this important heterocyclic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
The Versatile Intermediate: A Comparative Review of 3,5-Dichloro-2-cyanopyridine in Chemical Synthesis
For researchers, scientists, and professionals in drug development and agrochemical innovation, the selection of key chemical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthesis campaign. Among the myriad of heterocyclic building blocks, 3,5-Dichloro-2-cyanopyridine has emerged as a versatile and valuable precursor for a range of functional molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive comparison of its applications, supported by available experimental data and detailed methodologies.
This compound (CAS 85331-33-5) is a pyridine derivative characterized by the presence of two chlorine atoms and a cyano group.[1] This unique substitution pattern imparts a high degree of reactivity, making it an attractive starting material for the synthesis of more complex molecules.[1] It is primarily utilized as a building block in the creation of pharmaceuticals and agrochemicals, including crop protection agents.[2][3]
Synthesis of this compound: A Comparison of Routes
The efficient synthesis of this compound is paramount for its cost-effective application in larger-scale production. Several synthetic methodologies have been reported, with notable differences in starting materials, reaction conditions, and overall efficiency. Below is a comparative summary of two distinct synthetic approaches.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Method A | Method B |
| Starting Material | 2-hydroxy-6-methyl-3-cyanopyridine | 3,5-dichloropyridine 1-oxide |
| Key Reagents | Phosphorus oxychloride, Diisopropylethylamine | Trimethylcyanosilane, Dimethylcarbamoyl chloride |
| Solvent | Toluene | Dichloromethane |
| Reaction Temperature | <30°C to 70°C | Room Temperature |
| Reaction Time | ~3 hours | 48 hours |
| Yield | Not explicitly stated, but a fine product of 32.4g was obtained from 33.5g of starting material. | 40.2% |
| Purity | 99.31% (GC) | Not explicitly stated, but purified by column chromatography and recrystallization. |
| Reference | [4] | [5] |
Experimental Protocols:
Method A: From 2-hydroxy-6-methyl-3-cyanopyridine [4]
-
To a stirred solution of 2-hydroxy-6-methyl-3-cyanopyridine (33.5g, 0.25mol), diisopropylethylamine (35.5g, 0.275mol), and tetra-n-butylammonium chloride (7.0g, 0.025mol) in 100mL of toluene, slowly add phosphorus oxychloride (26mL, 0.275mol) while maintaining the internal temperature below 30°C.
-
After the addition is complete, slowly raise the temperature to 60-70°C and monitor the reaction by Gas Chromatography (GC). The reaction is typically complete in about 3 hours.
-
Cool the reaction mixture to room temperature and pour it into 500g of ice water.
-
Adjust the pH to 7-8 with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water until neutral.
-
Dry the organic phase with anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the crude product from acetonitrile and n-heptane to yield 32.4g of this compound with a purity of 99.31% (GC).
Method B: From 3,5-dichloropyridine 1-oxide [5]
-
To a solution of 3,5-dichloropyridine 1-oxide (26g, 0.158 mol) in 80mL of dichloromethane, sequentially add trimethylcyanosilane (21.8 mL, 0.174 mol) and dimethylcarbamoyl chloride (14.6 mL, 0.158 mol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion, add 100 mL of a 10% aqueous NaHCO3 solution and stir vigorously for 10 minutes.
-
Separate the organic and aqueous phases. Extract the aqueous phase once with dichloromethane.
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent.
-
Collect the target fraction, concentrate, and recrystallize from a small amount of methanol to give 11g (40.2% yield) of 2-cyano-3,5-dichloropyridine.
Caption: Comparative workflow of two synthetic routes to this compound.
Applications in Pharmaceutical Synthesis
The reactivity of the chlorine atoms and the cyano group allows for a variety of chemical transformations, making it a versatile scaffold for building complex drug molecules. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The chlorine atoms can be displaced by various nucleophiles, enabling the introduction of diverse functional groups.
Caption: Role of this compound in pharmaceutical synthesis.
Applications in Agrochemical Synthesis
In the agrochemical industry, this compound is utilized as an intermediate for the synthesis of herbicides and other crop protection agents.[3][4] One cited application is in the synthesis of the rice field herbicide known as "Gua Caodan".[4] However, detailed information regarding the chemical structure and synthesis of "Gua Caodan" from this compound is not widely available in the public domain.
Pyridine-based compounds, in general, are integral to modern agrochemicals due to their diverse biological activities. The introduction of chlorine atoms enhances the reactivity of the pyridine ring, making it a versatile building block for a wide array of active ingredients.[6]
Table 2: Comparison of Pyridine-Based Scaffolds in Agrochemicals (Illustrative)
| Scaffold | Target Application | Mode of Action (Example) | Key Synthetic Precursor |
| 3,5-Dichloropyridine | Herbicides, Fungicides | Varies | 3,5-Dichloropyridine |
| 2-Chloro-5-trifluoromethylpyridine | Herbicides, Insecticides | Varies | 3-Picoline |
| This compound | Herbicides | Varies | 2-hydroxy-6-methyl-3-cyanopyridine or 3,5-dichloropyridine 1-oxide |
Note: This table provides a general comparison, and the specific efficacy and applications depend on the final molecular structure.
Caption: this compound as a precursor in agrochemicals.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile intermediate in the synthesis of both pharmaceuticals and agrochemicals. Its well-defined reactivity allows for the construction of complex molecular architectures. While the available literature provides a foundational understanding of its applications and synthesis, a clear need exists for more comprehensive and comparative studies. Specifically, detailed experimental protocols for the synthesis of final products from this intermediate, along with quantitative data on their efficacy compared to alternative products, would be highly beneficial for the scientific community. Future research should focus on publishing these detailed methodologies and comparative analyses to fully elucidate the advantages and potential of this compound in driving innovation in drug discovery and crop protection.
References
- 1. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,5-Dichloro-2-cyanopyridine
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemical reagents like 3,5-Dichloro-2-cyanopyridine, a common building block in pharmaceutical synthesis, is a critical component of laboratory safety. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling:
This compound is a hazardous substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also known to cause serious eye and skin irritation.[1][2][3] Therefore, before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[4] For larger spills, contacting the institution's Environmental Health and Safety (EHS) department is imperative.[4]
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be in compliance with all local, state, and federal regulations.[4] All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[4]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[4]
-
Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container should be airtight and compatible with the chemical.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[4] The storage area should be away from sources of ignition.[5]
-
Final Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[1][2][6] The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration.[7][8]
Disposal Workflow
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dichloro-2-cyanopyridine (CAS No. 85331-33-5). Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Summary
This compound is a hazardous substance that poses significant health risks upon exposure. It is classified as:
-
Toxic or Harmful if swallowed, in contact with skin, or inhaled.[1]
-
A cause of serious eye irritation and skin irritation .[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4] |
| Respiratory | N95 dust mask or a NIOSH/MSHA approved respirator. | A respirator is necessary if ventilation is inadequate or dust is generated.[3] |
| Body | Laboratory coat or appropriate protective clothing. | To prevent skin contact.[3] |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][3]
-
Minimize Dust: Take care to minimize dust generation when handling the solid compound.[1][3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]
-
Container Handling: Keep the container tightly closed when not in use.[1]
Storage:
-
Container: Store in a tightly closed container.[1]
-
Location: Store in a cool, dry, and well-ventilated area.[1][3]
-
Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]
-
Ignition Sources: Store away from sources of ignition.[1]
-
Security: Store in a locked-up location.[5]
Emergency First Aid Procedures
Immediate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove the individual from the exposure to fresh air immediately.[1][3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1] For liquid spills, absorb with an inert material and place in a suitable disposal container.[1]
-
Decontamination: Clean the spill area thoroughly.
-
PPE: Wear appropriate personal protective equipment during the entire clean-up process.
Waste Disposal:
All waste containing this compound must be treated as hazardous waste.[3] Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[1] Do not allow the product to enter drains, other waterways, or soil.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
